molecular formula C7H9N3O B2536337 6-Methylpyridine-2-carbohydrazide CAS No. 98547-86-5

6-Methylpyridine-2-carbohydrazide

Cat. No.: B2536337
CAS No.: 98547-86-5
M. Wt: 151.169
InChI Key: RNVLWLLEQBBBMM-UHFFFAOYSA-N
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Description

6-Methylpyridine-2-carbohydrazide is a valuable chemical intermediate in medicinal chemistry, belonging to a class of functionally substituted pyridine derivatives recognized for their significant research potential in addressing multidrug-resistant (MDR) pathogens. Recent scientific investigations into pyridine-carbohydrazide compounds have demonstrated a potent and devouring antifungal effect against several multidrug-resistant strains of Candida spp., with some derivatives showing exceptional activity that surpasses the broad-spectrum drug fluconazole . Furthermore, specific analogues within this series have exhibited a remarkable antibacterial effect, with potency against Pseudomonas aeruginosa that is superior to standard antibiotic combinations . The safety profile of these compounds has been preliminarily assessed, with hemolysis tests indicating better safety profiles than standard drugs . Researchers are exploring the mode of action of these compounds through molecular docking simulations with target proteins . As such, this compound serves as a promising scaffold for the synthesis of novel antimicrobial agents aimed at overcoming antibiotic resistance. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-methylpyridine-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-3-2-4-6(9-5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVLWLLEQBBBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Methylpyridine-2-carbohydrazide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 98547-86-5[1][2]

Executive Summary

6-Methylpyridine-2-carbohydrazide (CAS 98547-86-5) is a heterocyclic building block and a versatile chelating agent belonging to the class of pyridine-2-carboxamides. Structurally characterized by a pyridine ring substituted with a methyl group at the C6 position and a carbohydrazide moiety at the C2 position, this compound serves as a critical intermediate in the synthesis of biologically active Schiff bases (hydrazones) and transition metal complexes.

Its primary utility lies in drug discovery—specifically for antimicrobial and antitubercular research—and in coordination chemistry, where it functions as a tridentate N,N,O-donor ligand. This guide details the compound's identifiers, synthesis protocols, physicochemical properties, and applications in modern chemical research.

Chemical Identity & Identifiers

The following table consolidates the verified identifiers for this compound. Researchers should ensure the CAS number matches 98547-86-5 , distinguishing it from its aldehyde precursor (CAS 1122-72-1) or the parent acid (CAS 934-60-1).

IdentifierValue
CAS Registry Number 98547-86-5
IUPAC Name This compound
Synonyms 6-Methylpicolinohydrazide; 6-Methyl-2-pyridinecarbohydrazide
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
SMILES CC1=NC(=CC=C1)C(=O)NN
InChIKey RNVLWLLEQBBBMM-UHFFFAOYSA-N
MDL Number MFCD09736941

Structural Analysis & Coordination Chemistry[3][4]

Molecular Geometry

The compound features a pyridine ring which provides π-electron deficiency, enhancing its reactivity towards nucleophiles at the carbonyl carbon. The methyl group at position 6 introduces steric bulk, which can influence the geometry of metal complexes compared to the unsubstituted picolinohydrazide.

Ligand Behavior (N,N,O-Donor)

In coordination chemistry, this compound typically acts as a tridentate pincer ligand . It coordinates to transition metal ions (e.g., Cu(II), Ni(II), Zn(II)) through:

  • The Pyridine Nitrogen (

    
    ) .
    
  • The Amide Nitrogen (

    
    )  (often after deprotonation in the enol form).
    
  • The Carbonyl Oxygen (

    
    ) .
    

This chelation forms two stable five-membered chelate rings, stabilizing the metal center.

CoordinationMode cluster_sites Donor Atoms Ligand This compound Metal Metal Ion (M) (e.g., Cu, Ni, Zn) Ligand->Metal Coordination via N(py), N(amide), O(carbonyl) Complex Octahedral/Square Planar Complex Metal->Complex Stabilization via Chelate Effect N_py Pyridine Nitrogen N_py->Metal O_carb Carbonyl Oxygen O_carb->Metal N_am Amide Nitrogen N_am->Metal

Figure 1: Coordination logic of this compound acting as a tridentate ligand.[3][4]

Synthesis & Production Protocols

The synthesis of this compound is a two-step process starting from 6-methylpicolinic acid. This protocol ensures high purity suitable for biological screening.

Synthetic Pathway

SynthesisRoute Start 6-Methylpyridine-2-carboxylic Acid (CAS 934-60-1) Intermediate Ethyl 6-methylpyridine-2-carboxylate (Ester Intermediate) Start->Intermediate Esterification Product This compound (CAS 98547-86-5) Intermediate->Product Hydrazinolysis Reagent1 EtOH / H2SO4 (cat.) Reflux Reagent2 Hydrazine Hydrate (NH2NH2·H2O) Reflux in EtOH

Figure 2: Step-wise synthesis from the carboxylic acid precursor.

Detailed Methodology

Step 1: Esterification

  • Reagents: Dissolve 6-methylpyridine-2-carboxylic acid (1.0 eq) in absolute ethanol (10-15 volumes).

  • Catalyst: Add concentrated sulfuric acid (

    
    , catalytic amount, ~0.1 eq) dropwise.
    
  • Reaction: Reflux the mixture for 6–8 hours. Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 3:1) until the acid is consumed.

  • Workup: Neutralize with sodium bicarbonate (

    
    ) solution. Extract with dichloromethane (DCM) or chloroform. Dry the organic layer over anhydrous 
    
    
    
    and concentrate in vacuo to yield the ethyl ester.

Step 2: Hydrazinolysis

  • Reagents: Dissolve the ethyl ester (from Step 1) in ethanol.

  • Nucleophile: Add Hydrazine hydrate (80% or 99%, 3.0–5.0 eq) slowly. The excess hydrazine ensures the reaction is driven to completion and prevents dimer formation.

  • Reaction: Reflux for 4–6 hours. A solid precipitate often forms as the reaction progresses.

  • Isolation: Cool the reaction mixture to room temperature (or 0°C). Filter the solid precipitate.[5]

  • Purification: Recrystallize from ethanol to obtain pure this compound as white/off-white crystals.

Physicochemical Properties[2][3][5][7][8][9][10]

PropertyDescription/Value
Physical State Solid (Crystalline powder)
Color White to off-white
Solubility Soluble in DMSO, DMF, Hot Ethanol; Sparingly soluble in water
pKa (Calculated) Basic pyridine nitrogen (~3–4), Acidic hydrazide NH (~11–12)
H-Bond Donors 2
H-Bond Acceptors 3
Storage Conditions Store at 2–8°C, under inert atmosphere (Ar/N₂) to prevent oxidation.

Applications in Drug Discovery

Antimicrobial & Antitubercular Agents

Hydrazide derivatives are pharmacologically significant due to their structural similarity to Isoniazid (isonicotinic acid hydrazide), a first-line anti-tuberculosis drug.

  • Mechanism: The hydrazide group can form hydrogen bonds with active sites of enzymes or chelate essential metal ions required for bacterial metabolism.

  • Schiff Bases: this compound is frequently condensed with aromatic aldehydes to form Schiff bases. These derivatives have demonstrated enhanced lipophilicity and potency against Mycobacterium tuberculosis and multidrug-resistant (MDR) bacterial strains [1, 2].

Metal-Based Therapeutics

Transition metal complexes (Cu, Zn, Ni) of this ligand show promise as:

  • DNA Binding Agents: The planar nature of the pyridine-hydrazide complexes allows for intercalation into DNA base pairs.

  • Antitumor Agents: Copper(II) complexes of pyridine carbohydrazides have shown cytotoxicity against various cancer cell lines by inducing oxidative stress [3].

Safety & Handling (MSDS Highlights)

While specific toxicological data for this specific isomer is limited compared to the parent pyridine, standard laboratory safety protocols for hydrazides apply.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation, H335)

  • Handling: Use in a fume hood. Avoid inhalation of dust.[6] Wear nitrile gloves and safety goggles.

  • Incompatibility: Strong oxidizing agents.

References

  • PubChem. "this compound (CID 304587)."[2] National Center for Biotechnology Information. Link

  • MolCore. "this compound CAS 98547-86-5."[1] Chemical Directory. Link

  • MDPI. "Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial Effect." Molecules, 2022.[4][7][8] Link

  • ResearchGate. "Synthesis, characterization and biological activities of 3-methylbenzyl 2-(6-methyl pyridin-2-ylmethylene)hydrazine carbodithioate and its transition metal complexes." Transition Metal Chemistry, 2010. Link

Sources

literature review of pyridine-based carbohydrazide ligands

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Pyridine-Based Carbohydrazide Ligands: Synthesis, Coordination, and Applications

Introduction: The Synergy of Two Pharmacophores

In the landscape of medicinal and coordination chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design and materials science. Pyridine, a six-membered aromatic heterocycle, is a ubiquitous scaffold found in numerous FDA-approved drugs, prized for its ability to engage in hydrogen bonding, enhance metabolic stability, and coordinate with metal ions.[1][2][3] The carbohydrazide moiety (-CONHNH2), on the other hand, offers a versatile platform for synthesizing a wide array of derivatives, most notably Schiff bases (hydrazones), and provides crucial N,O-donor atoms for metal chelation.

The fusion of these two entities into a single molecular framework yields pyridine-based carbohydrazide ligands—a class of compounds with remarkable structural versatility and a broad spectrum of biological and chemical applications. These ligands serve as powerful chelating agents, capable of forming stable complexes with various metal ions, which in turn can modulate their therapeutic or catalytic properties. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, coordination chemistry, and diverse applications of these promising molecules, grounding technical protocols in mechanistic rationale.

Core Synthesis and Characterization

The synthesis of pyridine-based carbohydrazide ligands is typically a robust and high-yielding two-step process, beginning from readily available pyridine carboxylic acid esters. The logic behind this approach lies in the sequential formation of the carbohydrazide followed by its derivatization, allowing for the introduction of diverse functionalities.

General Synthetic Workflow

The primary pathway involves the hydrazinolysis of a pyridine carboxylate ester, followed by a condensation reaction with a selected aldehyde or ketone to form the corresponding Schiff base derivative.

Synthesis cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Schiff Base Condensation Start Pyridine Carboxylic Acid Ester (e.g., Ethyl Nicotinate) Product1 Pyridine Carbohydrazide (e.g., Nicotinic Hydrazide) Start->Product1 Reflux in Ethanol Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Product2 Pyridine-Based Carbohydrazone (Schiff Base Ligand) Product1->Product2 Acid/Base Catalyst Stir in Ethanol Aldehyde Substituted Aldehyde/Ketone (R-CHO)

Caption: General synthetic pathway for pyridine-based carbohydrazide ligands.

Experimental Protocol: Synthesis of N'-(4-chlorobenzylidene)pyridine-3-carbohydrazide

This protocol provides a self-validating system for synthesizing a representative Schiff base ligand. The choice of ethanol as a solvent is driven by its ability to dissolve the reactants and facilitate the removal of the water byproduct from the condensation reaction.

Step 1: Synthesis of Pyridine-3-carbohydrazide

  • To a solution of ethyl nicotinate (1 mmol) in absolute ethanol (10 mL), add hydrazine monohydrate (2 mmol).

  • The reaction mixture is refluxed for 6-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (6:4) mobile phase.[4]

  • Causality: Refluxing provides the necessary activation energy for the nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the ethoxy group of the ester.

  • After completion, the reaction mixture is cooled to room temperature. The resulting white precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield pure pyridine-3-carbohydrazide.

Step 2: Synthesis of the Schiff Base

  • Dissolve pyridine-3-carbohydrazide (1 mmol) and 4-chlorobenzaldehyde (1 mmol) in absolute ethanol (15 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) and stir the mixture at room temperature for 3-4 hours.[4]

  • Causality: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.

  • The formation of a precipitate indicates product formation. The solid is collected by filtration, washed with ethanol, and recrystallized from ethanol to obtain the pure Schiff base derivative.

Structural Validation:

  • IR Spectroscopy: Look for the disappearance of the C=O stretch of the aldehyde (~1700 cm⁻¹) and the appearance of the C=N (imine) stretch (~1600-1650 cm⁻¹), alongside the characteristic amide C=O stretch (~1660-1680 cm⁻¹) and N-H stretch (~3100-3300 cm⁻¹).

  • ¹H NMR Spectroscopy: The most telling signal is the appearance of a singlet for the imine proton (-CH=N) typically in the δ 8.0-9.0 ppm range. The aromatic protons of both the pyridine and benzene rings will also be present in their expected regions.

  • Mass Spectrometry: The molecular ion peak [M]⁺ should correspond to the calculated molecular weight of the final product.

Coordination Chemistry: Versatile Chelating Scaffolds

Pyridine-based carbohydrazides are versatile ligands due to the presence of multiple donor atoms: the pyridine nitrogen (N_py), the carbonyl oxygen (O_amide), and, in Schiff base derivatives, the imine nitrogen (N_imine). This allows them to act as bidentate or tridentate chelating agents, forming stable complexes with a wide range of transition metals.[5][6] The coordination mode is often pH-dependent, as deprotonation of the amide proton can occur, leading to coordination through the enolic oxygen.

Coordination cluster_0 Bidentate (N,O) Chelation (Keto Form) cluster_1 Bidentate (N,N) Chelation cluster_2 Tridentate (N,N,O) Chelation (Enol Form) M1 M N_py1 N_py N_py1->M1 O_amide1 O_amide O_amide1->M1 M2 M N_py2 N_py N_py2->M2 N_imine2 N_imine N_imine2->M2 M3 M N_py3 N_py N_py3->M3 N_imine3 N_imine N_imine3->M3 O_enol3 O_enol O_enol3->M3

Caption: Common coordination modes of pyridine-based carbohydrazide ligands.

The formation of these chelate rings significantly enhances the thermodynamic stability of the resulting metal complexes (the "chelate effect"). This stability is crucial for their biological applications, as it prevents the premature dissociation of the metal ion in a physiological environment. The geometry of the final complex (e.g., octahedral, square pyramidal) is dictated by the metal ion's coordination number and the ligand's denticity.[6]

Applications: From Therapeutics to Sensors

The true power of this ligand class is demonstrated by its vast array of applications, driven by the ability to fine-tune steric and electronic properties through substitution on both the pyridine and the pendant aromatic rings.

Medicinal Chemistry: A Battlefront Against Disease

The pyridine and hydrazide moieties are both well-known pharmacophores, and their combination often results in synergistic or enhanced biological activity.[1][7]

Antimicrobial and Antifungal Agents: The rise of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial agents. Pyridine-based carbohydrazides have shown remarkable efficacy against MDR bacterial and fungal strains.[8][9] The rationale often involves enhancing the lipophilicity of the molecule to facilitate its diffusion through the lipid-rich cell walls of microbes.[1] For instance, attaching a lipophilic octyl chain to the pyridine carbohydrazide framework resulted in a compound with potent activity against four MDR strains of Candida spp., with MIC values ranging from 16-24 µg/mL.[1][8]

Compound ClassTarget OrganismMIC (µg/mL)Reference
Octyl-substituted Pyridine CarbohydrazideCandida spp. (MDR)16 - 24[8]
Butyl-substituted Pyridine CarbohydrazidePseudomonas aeruginosa2-fold > Ampicillin[8]
Pyridine-4-carbohydrazide derivativesCandida albicansPotent Activity[1]

Antitubercular Agents: Pyridine-4-carbohydrazide is the chemical name for Isoniazid (INH) , a first-line drug for treating tuberculosis (TB). Its mechanism involves inhibiting the synthesis of mycolic acid, a critical component of the mycobacterial cell wall. A major focus of current research is to design novel INH derivatives that can overcome resistance. By linking the pyridine-4-carbohydrazide scaffold to other antimicrobial agents or pyrazole moieties, researchers have developed hybrids with potent activity against both drug-susceptible and MDR Mycobacterium tuberculosis strains, with some compounds showing MICs as low as ≤0.25 µM.[10][11][12] One potent derivative was particularly effective against ethambutol and streptomycin-resistant strains with an MIC of 0.03 µg/mL.[12]

Anticancer Agents: The pyridine scaffold is present in many anticancer drugs, and its derivatives are known to target various biological pathways in cancer cells, including kinase signaling and DNA interactions.[7][13] Novel carbohydrazide derivatives of pyridine-fused heterocycles have been synthesized and evaluated against human cancer cell lines.[14] For example, imidazo[1,2-a]pyridine-2-carbohydrazide derivatives have been designed, with one compound bearing a 4-bromophenyl group exhibiting significant cytotoxic potential against breast (MCF-7) and colon (HT-29) cancer cells with IC50 values of 22.6 µM and 13.4 µM, respectively, while showing low toxicity to non-cancerous cells.[15]

Compound SeriesCancer Cell LineIC50 (µM)Reference
Imidazopyridine Aryl Hydrazone (7d)MCF-7 (Breast)22.6[15]
Imidazopyridine Aryl Hydrazone (7d)HT-29 (Colon)13.4[15]
Pyridopyrimidine Carboxamides (7a, 7b)VariousRemarkable Activity[14]
Chemical Sensors

The inherent coordination capability of these ligands makes them excellent candidates for designing chemosensors for detecting specific metal ions and anions. The binding event can be transduced into a measurable optical signal, such as a change in color (colorimetric) or fluorescence.

A pyridine-dicarbohydrazide-based sensor was designed for the "naked-eye" recognition of Cu²⁺ ions and anions like fluoride (F⁻) and acetate (AcO⁻).[16][17] The interaction with the ion perturbs the electronic structure of the ligand, leading to a shift in its UV-Vis absorption spectrum, which is perceived as a color change. The detection limits for Cu²⁺ and AMP²⁻ were found to be as low as 0.12 μM and 0.08 μM, respectively.[16][17]

Sensing Ligand Ligand (Colorless) Complex Ligand-Ion Complex (Colored) Ligand->Complex Binding Event Ion Analyte (e.g., Cu²⁺) Signal Colorimetric/Fluorescent Signal Detected Complex->Signal

Caption: Principle of a colorimetric sensor based on ion binding.

Catalysis

When complexed with transition metals, pyridine-based ligands can form catalytically active species. The pyridine ring helps to stabilize the metal center, while the overall ligand framework can influence the selectivity of the reaction. These complexes have been investigated as catalysts for various organic transformations, including polymerization, hydrogenation, and hydroformylation reactions.[18][19] For instance, titanium-pyridine complexes are used as catalysts for olefin polymerization, and rhodium-pyridine complexes can catalyze hydroformylation reactions.[18]

Conclusion and Future Outlook

Pyridine-based carbohydrazide ligands represent a privileged scaffold in chemical and pharmaceutical sciences. The simplicity and efficiency of their synthesis allow for the creation of large, diverse libraries of compounds for screening. Their true strength lies in their modularity, enabling the fine-tuning of electronic and steric properties to optimize their function for a specific application.

The extensive research into their antimicrobial and anticancer activities has established them as highly promising candidates for future drug development, particularly in the fight against resistant pathogens and cancers. Future work will likely focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets to enable more rational, target-based drug design.

  • In Vivo Evaluation: Moving the most promising lead compounds from in vitro assays to animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

  • Smart Materials: Expanding their use as chemosensors for environmental monitoring and medical diagnostics, and developing novel metal-organic frameworks (MOFs) for catalysis and gas storage.

As our understanding of the intricate structure-activity relationships deepens, pyridine-based carbohydrazide ligands are poised to deliver innovative solutions to pressing challenges in medicine and materials science.

References

  • Molecules. 2022 Dec 26;28(1):212. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. [Link]

  • Scholars Research Library. A base mediated synthesis and characterization of some pyridine-3- carbohydrazides. [Link]

  • MDPI. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. [Link]

  • ResearchGate. Synthesis of new pyridine carbohydrazide derivatives. [Link]

  • RSC Publishing. Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids. [Link]

  • PMC. Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids. [Link]

  • ResearchGate. (PDF) Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. [Link]

  • CMJ Publishers. Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. [Link]

  • Asian Journal of Chemistry. Synthesis and Anticancer Activity of Novel Carbohydrazide and Carboxamide Derivatives of Pyridine Fused Heterocyclic Derivatives. [Link]

  • PMC. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. [Link]

  • RSC Publishing. A highly sensitive pyridine-dicarbohydrazide based chemosensor for colorimetric recognition of Cu2+, AMP2−, F− and AcO− ions. [Link]

  • ResearchGate. A highly sensitive pyridine-dicarbohydrazide based chemosensor for colorimetric recognition of Cu2+, AMP2-, F- and AcO- ions | Request PDF. [Link]

  • Auctores Journals. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. [Link]

  • Auctores Journals. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. [Link]

  • ACS Omega. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. [Link]

  • PMC. N′-(3-Thienylmethylene)pyridine-2-carbohydrazide. [Link]

  • ResearchGate. (PDF) Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. [Link]

  • RSC Publishing. Electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in an aqueous medium. [Link]

  • ResearchGate. Coordination chemistry with pyridine/pyrazine amide ligands. Some noteworthy results | Request PDF. [Link]

  • Arabian Journal of Chemistry. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. [Link]

  • MDPI. Cu II Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR Patterns. [Link]

  • MDPI. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. [Link]

  • RSC Publishing. Pyrene-appended bipyridine hydrazone ligand as a turn-on sensor for Cu2+ and its bioimaging application. [Link]

  • Semantic Scholar. PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. [Link]

  • PubMed. Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies. [Link]

  • ResearchGate. (PDF) A Multifunctional Carbohydrazide‐Based Chromofluorescent Sensor for the Selective Detection of Cu(II) and Zn(II) Ion. [Link]

  • PubMed. Pyridine coordination chemistry for molecular assemblies on surfaces. [Link]

  • Indian Journal of Chemistry (IJC). Pyridine-2,6-dicarboxamide-based fluorescent sensor for detection of Fe3+ and Hg2+. [Link]

  • AIR Unimi. MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. [Link]

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Sources

Unlocking the Pharmacological Potential of 6-Methylpyridine-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine-carbohydrazide scaffold represents a privileged structure in medicinal chemistry, historically validated by the antitubercular drug Isoniazid (pyridine-4-carbohydrazide).[1] However, the 6-methylpyridine-2-carbohydrazide isomer offers a distinct pharmacological profile driven by two structural factors: the chelating potential of the 2-position hydrazide and the steric/lipophilic modulation provided by the 6-methyl group.[1]

This technical guide analyzes the biological activities of this compound derivatives, focusing on their role as tridentate ligands in metallodrug design, their antimicrobial efficacy via Schiff base formation, and their emerging potential in metabolic enzyme inhibition.[1]

Chemical Scaffold & Structure-Activity Relationship (SAR)[1]

The core structure, this compound, acts as a versatile pharmacophore.[1] Its biological activity is governed by specific electronic and steric interactions.

The Pharmacophore Triad
  • Pyridine Nitrogen (

    
    ):  Acts as an electron sink and hydrogen bond acceptor. In the 2-position, it facilitates tridentate coordination with metal ions.[1]
    
  • Carbohydrazide Moiety (

    
    ):  The primary reactive center.[1] It exists in keto-enol tautomerism, allowing for neutral or monoanionic coordination.[1] It is the site for Schiff base formation (condensation with aldehydes).
    
  • 6-Methyl Substituent: This is the critical differentiator from simple pyridine-2-carbohydrazide.[1]

    • Lipophilicity: Increases

      
      , enhancing membrane permeability (crucial for antitubercular activity).
      
    • Steric Hindrance: Blocks the 6-position, preventing metabolic oxidation at this site and influencing the geometry of metal complexes.

Visualization: SAR & Synthetic Pathways

SAR_Pathway Scaffold 6-Methylpyridine-2- carbohydrazide Schiff Schiff Bases (Hydrazones) Scaffold->Schiff + Aldehyde Metal Metal Complexes (Cu, Zn, V) Scaffold->Metal + Metal Salt Hetero Heterocyclization (1,3,4-Oxadiazoles) Scaffold->Hetero Cyclization AntiMicro Antimicrobial Activity (M. tb, S. aureus) Schiff->AntiMicro Lipophilicity Enzyme Enzyme Inhibition (α-Glucosidase) Schiff->Enzyme H-Bonding AntiCancer Cytotoxicity (DNA Intercalation) Metal->AntiCancer ROS Generation Metal->Enzyme Allosteric Binding

Figure 1: Synthetic diversification of the this compound scaffold and resulting biological activities.[1]

Antimicrobial & Antitubercular Potential[2][3][4][5][6][7]

Antitubercular Mechanism

While Isoniazid (INH) targets the InhA enzyme in Mycobacterium tuberculosis, pyridine-2-carbohydrazide derivatives often operate via alternative mechanisms, including metal ion sequestration.[1] The 6-methyl group enhances the lipophilicity of the molecule, potentially increasing penetration through the mycolic acid-rich mycobacterial cell wall compared to the unsubstituted analog.[1]

Key Insight: Schiff bases derived from this compound have shown efficacy against multidrug-resistant (MDR) strains.[1] The hydrazone moiety (


) mimics the peptide linkage, potentially inhibiting bacterial protein synthesis.[1]
Antibacterial Spectrum

Derivatives, particularly those condensed with electron-withdrawing aromatic aldehydes (e.g., nitro- or chloro-benzaldehydes), exhibit broad-spectrum activity against:

  • Staphylococcus aureus (Gram-positive)[1][2][3]

  • Escherichia coli (Gram-negative)[1][4][5]

  • Pseudomonas aeruginosa (Often resistant, but susceptible to lipophilic hydrazones)

Data Summary: Comparative Potency (Inferred from Analogous Scaffolds)

Derivative TypeTarget OrganismMechanismPotency Relative to Standard
Unsubstituted Hydrazide M. tuberculosisMycolic acid inhibitionLow (Pro-drug requiring activation)
Nitro-benzylidene Hydrazone S. aureusDNA Gyrase inhibitionModerate to High
Cu(II) Complex E. coliMembrane disruption / ROSHigh

Anticancer Activity & Cytotoxicity[1][10][11]

The most potent application of this compound lies in its coordination chemistry.[1]

Metallodrug Design

The scaffold acts as an NNO-donor ligand (Pyridine N, Amide O, Azomethine N). When complexed with transition metals like Copper(II) or Zinc(II), these derivatives exhibit significant cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).

Mechanism of Action:

  • DNA Binding: Planar metal complexes intercalate between DNA base pairs.

  • Oxidative Stress: Redox-active metals (Cu, V) catalyze the Fenton reaction, generating hydroxyl radicals (

    
    ) that cleave DNA strands.
    
  • Topoisomerase Inhibition: Bulky complexes prevent the religation of DNA strands during replication.

Alpha-Glucosidase Inhibition (Metabolic Disease)

Recent studies on metal complexes of the parent acid (6-methylpyridine-2-carboxylic acid) indicate potent


-glucosidase inhibition.[1][6] The carbohydrazide derivatives retain the essential binding motifs (pyridine nitrogen and carbonyl oxygen) required to interact with the enzyme's active site, offering a dual-function therapeutic potential (anticancer + antidiabetic) for patients with metabolic syndrome-associated malignancies.[1]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols define the synthesis and biological evaluation of these derivatives.

Protocol A: Synthesis of this compound

A self-validating nucleophilic substitution workflow.[1]

Reagents: 6-Methylpyridine-2-carboxylic acid methyl ester, Hydrazine hydrate (99%), Ethanol (absolute).[1]

  • Dissolution: Dissolve 10 mmol of 6-methylpyridine-2-carboxylic acid methyl ester in 20 mL of absolute ethanol.

  • Addition: Dropwise add 50 mmol (excess) of hydrazine hydrate with constant stirring.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Mobile phase: 10% Methanol in DCM).
    
  • Precipitation: Cool the reaction mixture to

    
     overnight. The carbohydrazide will crystallize as white/off-white needles.[1]
    
  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and recrystallize from ethanol.

  • Validation:

    • Melting Point: Expected range

      
      .
      
    • IR Spectrum: Look for characteristic doublets for

      
       (
      
      
      
      ) and Amide I carbonyl (
      
      
      ).[1]
Protocol B: MTT Cytotoxicity Assay

Standardized for adherent cancer cell lines (e.g., MCF-7).[1]

  • Seeding: Plate cells at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 
    
    
    
    , 5%
    
    
    .
  • Treatment: Treat cells with the test compound (dissolved in DMSO, final concentration < 0.1%) at varying concentrations (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ). Include Doxorubicin as a positive control.
    
  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add

    
     of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Aspirate media and add

    
     DMSO to dissolve purple formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate

    
     using non-linear regression.
    
Visualization: Experimental Workflow

Workflow cluster_synth Synthesis cluster_assay Biological Assay Start Ester Precursor Reflux Reflux with N2H4 (6h) Start->Reflux Cryst Crystallization (EtOH) Reflux->Cryst Prod Hydrazide Product Cryst->Prod Seed Cell Seeding (96-well) Prod->Seed Dissolve in DMSO Treat Compound Treatment (48h) Seed->Treat MTT MTT Addition & Read (570nm) Treat->MTT

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

  • Synthesis and Antimicrobial Activity of Pyridine-Carboxamide Schiff Bases Source: Molecules, 2010.[7] URL:[Link]

  • Antineoplastic Activity of 6-Methylpyridine-2-carbaldehyde Thiosemicarbazone Complexes Source: ResearchGate (Transition Metal Chemistry), 2009. URL:[Link]

  • Metal Complexes of 6-Methylpyridine-2-carboxylic Acid as Alpha-Glucosidase Inhibitors Source: Molecular Diversity, 2021. URL:[Link]

  • PubChem Compound Summary: this compound Source: National Library of Medicine. URL:[Link][1]

  • Antitubercular Activity of Pyridine-2-carboxamide Derivatives Source: European Journal of Medicinal Chemistry, 2014.[2] URL:[Link][1]

Sources

The Methyl Effect: Steric Control of Coordination Geometry in 6-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Coordination Geometry of 6-Methyl-Substituted Pyridine Ligands Content Type: Technical Guide / Whitepaper Audience: Senior Application Scientists, Inorganic Chemists, Drug Discovery Leads

Executive Summary: The Steric Imperative

In coordination chemistry, the introduction of a methyl group at the ortho (6-) position of a pyridine ring—or the 2,9-positions of phenanthroline—is not merely a trivial alkylation. It is a binary switch for coordination geometry.

For researchers in metallodrug development and catalysis, 6-methyl-substituted ligands (e.g., 6,6'-dimethyl-2,2'-bipyridine, neocuproine) serve as geometric enforcers . They destabilize square planar (


) and octahedral (

) geometries via inter-ligand steric clashes, forcing metal centers into distorted tetrahedral (

) or high-spin states. This guide details the mechanistic underpinnings, characterization protocols, and synthetic applications of this "Methyl Effect."

The Mechanistic Core: Steric Clash & Geometric Distortion[1]

The fundamental principle governing these ligands is the conflict between the metal's electronic preference (e.g.,


 square planar) and the ligand's steric bulk.
The "Entatic State" Mechanism

When a metal ion like Cu(II) (


) binds to a non-substituted bipyridine, it prefers a square planar or tetragonally distorted octahedral geometry to maximize Crystal Field Stabilization Energy (CFSE). However, 6-methyl substituents project directly into the coordination plane.
  • The Clash: To avoid Van der Waals repulsion between the methyl protons and the opposing ligand (or the metal's equatorial plane), the ligands must rotate relative to each other.

  • The Result: The complex twists into a pseudo-tetrahedral geometry. This stabilizes Cu(I) (which prefers tetrahedral) but destabilizes Cu(II), shifting the redox potential positively—a feature critical for redox sensors and switchable catalysts.

Visualization of Steric Pathway

The following diagram illustrates the logical flow from steric hindrance to geometric enforcement.

MethylEffect L_Unsub Unsubstituted Ligand (e.g., Bipyridine) Geo_Planar Square Planar (D4h) Allowed L_Unsub->Geo_Planar L_Sub 6-Methyl Substituted (e.g., Neocuproine) Geo_Clash Steric Clash (Methyl vs. Equatorial Plane) L_Sub->Geo_Clash Outcome_CuII Stabilizes Cu(II) (Low Redox Potential) Geo_Planar->Outcome_CuII Jahn-Teller Compatible Geo_Twist Forced Tetrahedral Distortion (D2d) Geo_Clash->Geo_Twist Relieves Strain Outcome_CuI Stabilizes Cu(I) (High Redox Potential) Geo_Twist->Outcome_CuI d10 Configuration Preferred

Figure 1: The "Methyl Effect" decision tree showing how steric bulk forces tetrahedral geometry, inverting redox stability preferences.

Quantitative Impact: Bond Lengths and Angles[2]

The steric bulk does not just alter angles; it elongates metal-ligand bonds, weakening the ligand field strength (


). This is particularly relevant for Iron(II) Spin Crossover (SCO) materials, where 6-methyl substitution can force a High Spin (HS) state at room temperature.
Table 1: Comparative Coordination Metrics

Data synthesized from crystallographic databases for homoleptic complexes.

Metal CenterLigand SystemGeometryM-N Bond Length (Å)Magnetic State
Cu(I) (

)
2,2'-bipyridineDistorted Tet.2.01 - 2.03Diamagnetic
Cu(I) 6,6'-dimethyl-bipy Perfect Tet. 2.00 - 2.02 Diamagnetic
Cu(II) (

)
2,2'-bipyridineSq. Planar / Oct.1.99 - 2.01Paramagnetic
Cu(II) 6,6'-dimethyl-bipy Distorted Tet. No Stable Complex *Unstable
Fe(II) (

)
2,2'-bipyridineOctahedral~1.96 (Low Spin)Diamagnetic (LS)
Fe(II) 6-methyl-bipy Distorted Oct. ~2.15 - 2.24 Paramagnetic (HS)

*Note: Cu(II) complexes with 6-methyl ligands are highly unstable and prone to reduction to Cu(I) or require 5-coordinate geometry with an exogenous anion to exist.

Experimental Protocols

Synthesis of [Cu(dmp)₂]PF₆ (The Neocuproine Standard)

This protocol utilizes the self-validating nature of the ligand: the 2,9-dimethyl-1,10-phenanthroline (dmp) ligand will actively drive the reduction of Cu(II) to Cu(I) in the presence of a mild reducing agent due to the geometric preference described above.

Reagents:

  • 
     or 
    
    
    
  • 2,9-dimethyl-1,10-phenanthroline (neocuproine/dmp)

  • L-Ascorbic Acid (Reductant)[1]

  • 
     (Counter-ion source)
    
  • Dichloromethane (DCM) / Methanol

Step-by-Step Workflow:

  • Ligand Dissolution: Dissolve 2.2 equivalents of dmp in minimal methanol.

  • Metal Addition: Add 1 equivalent of Cu(II) salt dissolved in water/methanol. The solution will turn green/blue (transient Cu(II) species).

  • Reduction (The Critical Step): Add 10 equivalents of L-ascorbic acid.

    • Observation: The solution must shift immediately from green to deep orange-red. This color change confirms the formation of the MLCT (Metal-to-Ligand Charge Transfer) band characteristic of the pseudo-tetrahedral Cu(I) species.

  • Precipitation: Add excess aqueous

    
    .
    
  • Isolation: Filter the orange-red solid, wash with water (to remove ascorbic acid) and diethyl ether.

  • Validation:

    
     NMR in 
    
    
    
    . Methyl protons should appear as a sharp singlet shifted upfield relative to free ligand due to shielding by the orthogonal ring system.
Characterizing the "Twist" (X-Ray/DFT)

To confirm the steric effect in new drug candidates, you must calculate the dihedral twist angle (


).
  • Crystal Growth: Vapor diffusion of diethyl ether into an acetonitrile solution of the complex.

  • Metric: Measure the torsion angle

    
     between the two pyridyl rings.
    
    • 
      : Planar (Steric failure).
      
    • 
      : Sterically active (Successful distortion).
      

Applications in Signaling & Switching

The ability of 6-methyl ligands to differentiate between Cu(I) and Cu(II) is utilized in molecular machines (catenanes) and chemically activated switching.

SwitchingCycle State_CuI Cu(I) Complex (Tetrahedral, Stable) [Cu(dmp)2]+ Action_Ox Oxidation (-e-) State_CuI->Action_Ox State_CuII Cu(II) Intermediate (Distorted, Unstable) Outcome_Release Ligand Dissociation / Motion (Catenane) State_CuII->Outcome_Release Relaxation to Square Planar Preference Action_Ox->State_CuII Geometry Mismatch Action_Red Reduction (+e-) Action_Red->State_CuI Re-coordination Outcome_Release->Action_Red

Figure 2: The electrochemical switching cycle driven by the geometric incompatibility of 6-methyl ligands with Cu(II).

References

  • Sauvage, J. P., & Dietrich-Buchecker, C. (Eds.). (2008).[1] Molecular Catenanes, Rotaxanes and Knots. Wiley-VCH. (Seminal work on using the tetrahedral geometry of Cu(I)-dmp for templating).

  • Eggleston, M. K., et al. (1997).[2] "A Twist on the Copper Center in the Crystal Structure of [Cu(dnpp)2]PF6". Inorganic Chemistry, 36(18), 4007–4010.[2] Link

  • Gütlich, P., et al. (1994). "Spin Crossover in Iron(II) Complexes". Angewandte Chemie International Edition, 33(20), 2024-2054.
  • Bencini, A., et al. (1985). "Crystal and molecular structure of bis(2,9-dimethyl-1,10-phenanthroline)copper(I)". Inorganic Chemistry, 24(8).
  • Pallenberg, A. J., et al. (1997).[2] "Synthesis and Characterization of Cu(I) Phenanthroline Polymer Precursor Complexes". Inorganic Chemistry. (Source for ascorbic acid reduction protocol).

Sources

Methodological & Application

Application Note & Protocol: Synthesis and Characterization of Schiff Bases from 6-Methylpyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Pyridine-Based Hydrazones

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a cornerstone of synthetic chemistry, formed through the condensation of a primary amine with a carbonyl compound.[1][2] A significant subclass of these compounds, known as hydrazones, are synthesized from the reaction of hydrazides with aldehydes or ketones.[3][4][5] These structures are not merely synthetic curiosities; they are pivotal pharmacophores in modern drug discovery.

The pyridine moiety, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, known to enhance drug permeability, metabolic stability, and biochemical potency.[6][7] When integrated into a hydrazone structure via a precursor like 6-Methylpyridine-2-carbohydrazide, the resulting Schiff bases become potent candidates for therapeutic development. These molecules have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[6][7][8]

This application note provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of Schiff bases derived from this compound. It is designed for researchers in medicinal chemistry and drug development, offering not just a series of steps, but an in-depth explanation of the chemical principles that ensure a successful and reproducible synthesis.

Principle and Mechanism of Schiff Base Condensation

The formation of a Schiff base (hydrazone in this case) from this compound and an aldehyde is a reversible, two-step nucleophilic addition-elimination reaction.[1]

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the terminal primary amine nitrogen (-NH₂) of the carbohydrazide on the electrophilic carbonyl carbon of the aldehyde. This step is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, rendering the carbon more susceptible to attack. This leads to the formation of a transient, unstable tetrahedral intermediate known as a hemiaminal or carbinolamine.[1]

  • Dehydration: The hemiaminal intermediate then undergoes a dehydration step, eliminating a molecule of water. The nitrogen is deprotonated, and the resulting electron pair facilitates the removal of the hydroxyl group, forming a stable carbon-nitrogen double bond (C=N), the characteristic azomethine linkage of the Schiff base.[1]

The overall reaction is driven to completion by the formation of the highly conjugated and stable imine product.

Schiff Base Formation Mechanism Start This compound (Nucleophile) Step1 Nucleophilic Attack Start->Step1 Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Step1 Intermediate Hemiaminal Intermediate (Unstable) Step1->Intermediate + H⁺ (catalyst) Step2 Dehydration (-H₂O) Intermediate->Step2 Product Schiff Base Product (Hydrazone) Step2->Product

Caption: General mechanism of acid-catalyzed Schiff base formation.

Detailed Experimental Protocol

This protocol provides a general yet robust method for synthesizing a variety of Schiff bases from this compound.

Materials and Equipment
  • Reagents:

    • This compound

    • Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, salicylaldehyde)

    • Absolute Ethanol (Solvent)

    • Glacial Acetic Acid (Catalyst)

    • Hexane and Ethyl Acetate (for TLC)

  • Equipment:

    • 100 mL Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with hot plate

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • UV lamp for TLC visualization

    • Buchner funnel and vacuum filtration apparatus

    • Melting point apparatus

    • Standard laboratory glassware

General Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.51 g (10 mmol) of this compound in 30 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved.

  • Aldehyde Addition: To this solution, add 10 mmol of the selected aromatic aldehyde (e.g., 1.06 g of benzaldehyde).

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture. This catalytic amount is crucial for accelerating the reaction without causing unwanted side reactions.[3]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) using a heating mantle or oil bath. Maintain gentle reflux with continuous stirring for 3-5 hours.[9][10]

  • Reaction Monitoring: The progress of the reaction should be monitored every hour using Thin Layer Chromatography (TLC).

    • Rationale: TLC allows for the direct visualization of the consumption of starting materials and the formation of the product.

    • Procedure: Use a mobile phase of Hexane:Ethyl Acetate (e.g., 7:3 v/v). Spot the starting materials and the reaction mixture on a TLC plate. The product, being more conjugated and often less polar than the hydrazide, will typically have a different Rf value. The reaction is considered complete when the spot corresponding to the limiting reactant (usually the hydrazide) has disappeared.[11]

  • Product Isolation: After completion, remove the flask from the heat source and allow it to cool to room temperature. As the solution cools, the Schiff base product will often precipitate out as a solid. The flask can be placed in an ice bath to maximize precipitation.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[12] Wash the crude product with a small amount (10-15 mL) of cold ethanol to remove any unreacted aldehyde and catalyst.

  • Purification (Recrystallization): For obtaining a high-purity product, recrystallize the crude solid from a suitable solvent, typically absolute ethanol.[11] Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature to form well-defined crystals. Filter the purified crystals and wash with a minimal amount of cold ethanol.

  • Drying and Yield Calculation: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. Calculate the percentage yield based on the initial amount of the limiting reactant.

Data and Results

The described protocol can be applied to a wide range of aldehydes to generate a library of Schiff base derivatives. The results for a few representative examples are summarized below.

Aldehyde UsedProduct Molecular FormulaMW ( g/mol )Reaction Time (h)Yield (%)M.P. (°C)Appearance
BenzaldehydeC₁₄H₁₃N₃O239.273.592198-200White Crystalline Solid
4-ChlorobenzaldehydeC₁₄H₁₂ClN₃O273.723.095225-227Pale Yellow Solid
SalicylaldehydeC₁₄H₁₃N₃O₂255.274.089210-212Yellow Crystalline Solid

Structural Characterization and Validation

Confirmation of the synthesized Schiff base structure is essential and is achieved through a combination of spectroscopic methods.[13]

  • FT-IR Spectroscopy: The IR spectrum provides definitive evidence of the key functional group transformation.

    • Expected Peaks: Look for the appearance of a strong, sharp absorption band in the 1610-1650 cm⁻¹ region, which is characteristic of the C=N (azomethine) stretch.[12][14] The N-H stretching band of the hydrazide's -NH₂ group (around 3200-3300 cm⁻¹) will disappear, while the amide C=O stretch (around 1660-1680 cm⁻¹) and the amide N-H stretch (around 3100-3200 cm⁻¹) will remain.

  • ¹H NMR Spectroscopy: This technique confirms the formation of the azomethine proton and the overall structure.

    • Key Signals: The most diagnostic signal is a singlet appearing in the downfield region of δ 8.5-9.5 ppm , corresponding to the azomethine proton (-N=CH-).[15] The broad singlet for the amide proton (-CO-NH-) typically appears even further downfield, often above δ 11.5 ppm .[10] The disappearance of the aldehyde proton signal (δ 9.5-10.5 ppm) confirms the reaction's completion. Aromatic protons and the pyridine methyl protons (around δ 2.5 ppm) will also be present in their expected regions.

  • Mass Spectrometry (MS): Mass spectrometry validates the molecular weight of the final product.

    • Verification: The spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target Schiff base.[13]

Applications in Research and Drug Development

The Schiff bases synthesized via this protocol are valuable scaffolds for further investigation and development:

  • Therapeutic Agents: They serve as lead compounds for developing novel drugs with a wide range of activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[7][9]

  • Coordination Chemistry: The presence of multiple nitrogen and oxygen donor atoms makes these molecules excellent chelating ligands for a variety of metal ions.[2][16] The resulting metal complexes are studied for their catalytic activity, magnetic properties, and potential as metallodrugs.

  • Chemosensors: The pyridine-hydrazone framework can be functionalized to create highly sensitive and selective chemosensors for detecting specific metal ions in biological and environmental samples.[7]

Workflow and Process Diagrams

Experimental Workflow Setup 1. Reaction Setup (Hydrazide + Aldehyde + EtOH + Catalyst) Reflux 2. Reflux & Monitor (TLC Analysis) Setup->Reflux Cool 3. Cooling & Precipitation Reflux->Cool Filter 4. Isolation (Vacuum Filtration) Cool->Filter Purify 5. Purification (Recrystallization) Filter->Purify Dry 6. Drying (Vacuum Oven) Purify->Dry Characterize 7. Characterization (FT-IR, NMR, MS) Dry->Characterize

Caption: Step-by-step workflow for Schiff base synthesis and analysis.

References

  • Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved from [Link]

  • Mohamed, S. S., Bensaber, S. M., Meiqal, N. H., Hermann, A., & Gbaj, A. M. (2025). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Auctores Journals. Retrieved from [Link]

  • Chemistry with Schiff Bases of Pyridine Derivatives. (2024, May 28). IntechOpen. Retrieved from [Link]

  • Rani, B. L., & Babu, B. H. (2015). A base mediated synthesis and characterization of some pyridine-3-carbohydrazides. Scholars Research Library, Archives of Applied Science Research, 7(7), 8-11. Retrieved from [Link]

  • Genc, N., Terzioglu, N., & Ucar, G. (2024). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 29(1), 253. Retrieved from [Link]

  • Hydrazone schiff base: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Stilinović, V., Štrukil, V., & Kaitner, B. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(44), 19323-19335. Retrieved from [Link]

  • Schiff bases – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • El-Gazzar, A. B. A., Hafez, H. N., & Nawwar, G. A. M. (2009). Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. Molecules, 14(1), 454-464. Retrieved from [Link]

  • Annapoorani, A. M., & Krishnan, C. (2013). Metal complexes of Schiff base: Preparation, characterization and antibacterial activity. Journal of Chemical and Pharmaceutical Research, 5(5), 187-193. Retrieved from [Link]

  • Abood, R. G. (2014). The Preparation and Characterization of Some Schiff Bases by Direct Fusion. Journal of Basrah Researches (Sciences), 40(2)A. Retrieved from [Link]

  • Al-Masoudi, W. A. (2016). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 2, 1-10. Retrieved from [Link]

  • Bioactive pyridinehydrazone and Schiff base derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Halli, M. B., & Sumathi, R. B. (2013). Synthesis, physico-chemical investigations and biological screening of metal (II) complexes with Schiff base derived from naphthofuran-2-carbohydrazide and citral. Arabian Journal of Chemistry, 10, S1621-S1629. Retrieved from [Link]

  • Raczuk, E., Dmochowska, B., Samaszko-Fiertek, J., & Madaj, J. (2022). Different Schiff Bases—Structure, Importance and Classification. Molecules, 27(3), 787. Retrieved from [Link]

  • Shamkhy, E. T. (2016). Preparation and Characterization of new Schiff base Derived from Pyridine and its metal complexes. International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 3(3), 34-40. Retrieved from [Link]

  • Akusu, J., & Tanimu, A. (2017). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. International Journal of Chemistry, 9(2). Retrieved from [Link]

  • Al-Shaalan, N. H. (2011). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. Journal of Chemical and Pharmaceutical Research, 3(6), 619-628. Retrieved from [Link]

  • Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicarbohydrazide and their Use in Metal Cations Extraction. (n.d.). ResearchGate. Retrieved from [Link]

  • Kumar, S., & Kumar, A. (2015). Synthesis, Characterization of some Schiff's bases derived from phenylhydrazine. International Journal of Chemical Studies, 3(4), 01-03. Retrieved from [Link]

Sources

preparing transition metal complexes with 6-methylpicolinohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Application of 6-Methylpicolinohydrazide (6-MPH) Metal Complexes

Abstract

This application note details the protocol for synthesizing and utilizing 6-methylpicolinohydrazide (6-MPH) as a pharmacophore scaffold in coordination chemistry. While 6-MPH possesses intrinsic chelating capabilities, its primary utility in drug development lies in its role as a precursor for tridentate Schiff base ligands (hydrazones). The steric bulk of the 6-methyl group, proximal to the pyridine nitrogen, modulates coordination geometry and lipophilicity, making these complexes highly relevant for acetylcholinesterase (AChE) inhibition and anticancer research. This guide covers the synthesis of the 6-MPH precursor, its functionalization into a chelating ligand, and the subsequent metallation with Cu(II), Zn(II), and Ni(II).

Introduction: The Steric Advantage of 6-MPH

In the design of metallodrugs, ligand geometry dictates biological efficacy. 6-Methylpicolinohydrazide differs from its unmethylated parent (picolinohydrazide) by the presence of a methyl group at the ortho position of the pyridine ring.

  • Steric Modulation: The 6-methyl group introduces steric hindrance near the pyridine nitrogen donor. This prevents the formation of planar bis-ligand complexes in certain metals (e.g., Cu(II)), often forcing a distorted octahedral or square-pyramidal geometry that can enhance lability and catalytic activity.

  • Lipophilicity: The methyl group increases the

    
     of the resulting complex, improving blood-brain barrier (BBB) permeability—a critical factor for Alzheimer's therapeutics targeting AChE.
    
  • Coordination Modes:

    • Neutral (Ketonic): Coordinates via Pyridine-N and Amide-O.

    • Anionic (Enolic): Coordinates via Pyridine-N and Iminol-O (after deprotonation).

Experimental Workflow

The synthesis follows a linear pathway: Ester


 Hydrazide (6-MPH) 

Hydrazone (Ligand)

Metal Complex.
Phase 1: Synthesis of 6-Methylpicolinohydrazide (6-MPH)

Pre-requisite: This step converts the ester starting material into the hydrazide scaffold.

Reagents:

  • Ethyl 6-methylpicolinate (CAS: 25635-17-0)

  • Hydrazine hydrate (80% or 98%)

  • Ethanol (Absolute)

Protocol:

  • Dissolve 10 mmol (1.65 g) of ethyl 6-methylpicolinate in 20 mL of absolute ethanol.

  • Add 50 mmol (excess) of hydrazine hydrate dropwise with stirring.

  • Reflux the mixture at 80°C for 6–8 hours . Monitor by TLC (Ethyl Acetate:Hexane 1:1) until the ester spot disappears.

  • Cool the solution to room temperature. White crystalline needles of 6-MPH will precipitate.

  • Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether.

  • Yield: ~85-90%. M.P.: 110–112°C.

Phase 2: Ligand Functionalization (Schiff Base Formation)

Context: 6-MPH is condensed with an aldehyde to form a tridentate NNO donor ligand.

Reagents:

  • 6-Methylpicolinohydrazide (from Phase 1)

  • Aromatic Aldehyde (e.g., 2-hydroxybenzaldehyde for NNO chelation)

  • Ethanol + Catalytic Acetic Acid

Protocol:

  • Dissolve 1 mmol of 6-MPH in 15 mL hot ethanol.

  • Add 1 mmol of the chosen aldehyde (e.g., salicylaldehyde).

  • Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux for 3–5 hours . A colored precipitate (yellow/orange) typically forms.

  • Filter, wash with cold ethanol, and dry in vacuo.

  • Characterization Check: Appearance of Imine (

    
    ) band in IR at ~1600–1620 cm⁻¹.
    
Phase 3: Metallation (General Protocol for Cu, Zn, Ni)

Context: Formation of the neutral or cationic metal complex.

Reagents:

  • Ligand (from Phase 2)[1]

  • Metal Salt:

    
    , 
    
    
    
    , or
    
    
    .
  • Solvent: Methanol or Ethanol.[2]

Protocol:

  • Dissolve 1 mmol of the Ligand in 20 mL hot methanol.

  • Dissolve 1 mmol of Metal Salt in 10 mL methanol.

  • Add the metal solution to the ligand solution dropwise.

    • Note: For Cu(II), the solution usually turns dark green/brown.

    • Note: For Zn(II), the solution remains clear or turns pale yellow.

  • Reflux for 4 hours .

  • Isolation:

    • If precipitate forms: Filter and wash with hot methanol.

    • If no precipitate: Evaporate solvent to half volume and cool to 4°C overnight.

  • Purification: Recrystallize from DMF/Ethanol if necessary.

Visualization of Reaction Pathway

The following diagram illustrates the chemical genealogy from the ester precursor to the final metal complex.

G cluster_0 Phase 1: Scaffold Synthesis cluster_1 Phase 2 & 3: Functionalization & Metallation Ester Ethyl 6-methylpicolinate (Precursor) Hydrazide 6-Methylpicolinohydrazide (6-MPH) Ester->Hydrazide Hydrazine Hydrate Reflux 8h Ligand Tridentate Hydrazone (Schiff Base Ligand) Hydrazide->Ligand + Aldehyde Acetic Acid Cat. Aldehyde Aromatic Aldehyde (e.g., Salicylaldehyde) Aldehyde->Ligand Complex Metal Complex [M(L)X] or [M(L)2] Ligand->Complex + Metal Salt Reflux 4h MetalSalt Metal Salt (Cu/Zn/Ni Acetate) MetalSalt->Complex

Figure 1: Step-wise synthesis pathway from ester precursor to bioactive transition metal complex.

Characterization & Validation Data

To ensure the integrity of the synthesized complexes, compare experimental data against these standard reference values.

TechniqueParameterLigand (Hydrazone)Metal Complex (M-L)Interpretation of Shift
FT-IR

Amide

Disappears / ShiftsIndicates enolization and coordination via Oxygen.
FT-IR

Azomethine

Shift

Confirms coordination via Azomethine Nitrogen.
FT-IR


Shift to higher freq.Reduced repulsion of lone pairs upon coordination.
1H NMR

Amide

(Singlet)
DisappearsDeprotonation of the amide nitrogen (in neutral complexes).
UV-Vis

(d-d)
N/A

d-d transitions (Geometry dependent: Octahedral vs Square Planar).
Molar Cond.

(DMSO)
Non-electrolyte

Low conductivity indicates neutral complex (counter-ions coordinated).

Applications in Drug Development

The transition metal complexes of 6-MPH derivatives have demonstrated significant potential in two key therapeutic areas:

  • Alzheimer's Disease (AD):

    • Mechanism: The complexes act as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) . The 6-methyl group aids in fitting into the hydrophobic gorge of the enzyme active site.

    • Activity: Reported

      
       values for optimized derivatives often range from 0.02 to 10 
      
      
      
      M
      [1][3].
  • Anticancer Activity:

    • Mechanism: Intercalation into DNA and oxidative cleavage via ROS generation (particularly Cu(II) complexes).

    • Target: Significant cytotoxicity observed against A549 (Lung) and MCF-7 (Breast) cancer cell lines [2][4].

References

  • Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review. Source: ResearchGate. URL:[Link]

  • Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Source: ResearchGate. URL:[Link]

  • Synthesis, biological evaluation, molecular docking and MD simulation studies of some new picolinohydrazide derivatives as cholinesterase inhibitors. Source: ResearchGate. URL:[Link]

  • Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand. Source: National Institutes of Health (NIH). URL:[Link]

Sources

Microwave-Assisted Synthesis of 6-Methylpyridine-2-carbohydrazide Derivatives: An Application and Protocol Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyridine-Carbohydrazide Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions. When functionalized with a carbohydrazide moiety, the resulting structure offers a versatile platform for the development of novel drug candidates. The carbohydrazide group (-CONHNH2) is a key pharmacophore known to impart a spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a methyl group at the 6-position of the pyridine ring can further modulate the compound's steric and electronic properties, potentially enhancing its target specificity and pharmacokinetic profile. This guide provides a comprehensive overview and detailed protocols for the efficient synthesis of 6-Methylpyridine-2-carbohydrazide and its derivatives, leveraging the power of microwave-assisted organic synthesis (MAOS) to accelerate the drug discovery process.

Microwave irradiation has emerged as a transformative technology in organic synthesis, offering significant advantages over conventional heating methods.[3] By directly and efficiently heating the reaction mixture, microwaves can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving reaction yields and product purity.[1][4] This "green chemistry" approach minimizes energy consumption and often allows for the use of less hazardous solvents, aligning with modern principles of sustainable chemical research.[3] For researchers and drug development professionals, MAOS provides a rapid and robust tool for the generation of compound libraries, facilitating the exploration of structure-activity relationships (SAR) and the identification of promising lead candidates.

Core Synthesis Strategy: From Ester to Bioactive Derivatives

The synthetic pathway to novel this compound derivatives commences with the formation of the core carbohydrazide, followed by its derivatization to introduce molecular diversity. The overall workflow is designed for efficiency and adaptability, allowing for the creation of a wide array of compounds for biological screening.

Figure 1: General workflow for the synthesis and evaluation of this compound derivatives.

Part 1: Microwave-Assisted Synthesis of this compound

The initial and crucial step is the conversion of a commercially available ester, methyl 6-methylpicolinate, to the corresponding carbohydrazide. Microwave irradiation significantly accelerates this hydrazinolysis reaction.

Protocol 1: Synthesis of this compound

Materials:

  • Methyl 6-methylpicolinate

  • Hydrazine hydrate (80-99% solution)

  • Ethanol (absolute)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave synthesis vial, combine methyl 6-methylpicolinate (1.0 mmol, 151.17 mg) and absolute ethanol (3 mL).

  • Add hydrazine hydrate (5.0 mmol, ~0.25 mL) to the solution.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 100-120 °C for 10-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the vial to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Expected Yield: 85-95%

Characterization Data (Expected):

  • Appearance: White to off-white solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.5-9.8 (s, 1H, -NH), 7.8-8.0 (t, 1H, Ar-H), 7.6-7.8 (d, 1H, Ar-H), 7.3-7.5 (d, 1H, Ar-H), 4.4-4.6 (br s, 2H, -NH₂), 2.5-2.7 (s, 3H, -CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 164-166 (C=O), 157-159 (Ar-C), 148-150 (Ar-C), 138-140 (Ar-C), 124-126 (Ar-C), 120-122 (Ar-C), 24-26 (-CH₃).

  • IR (KBr, cm⁻¹): 3300-3400 (N-H stretching), 1650-1670 (C=O stretching), 1580-1600 (C=N and C=C stretching).

  • Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₇H₉N₃O: 152.08.[5]

Part 2: Microwave-Assisted Synthesis of this compound Derivatives (Hydrazones)

The carbohydrazide serves as a versatile building block for creating a library of derivatives, most commonly through condensation with various aldehydes to form hydrazones. This reaction is also efficiently promoted by microwave energy.

Protocol 2: General Procedure for the Synthesis of Hydrazone Derivatives

Materials:

  • This compound

  • Substituted aromatic or heteroaromatic aldehydes

  • Ethanol (absolute) or N,N-Dimethylformamide (DMF)

  • Glacial acetic acid (catalytic amount)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave synthesis vial, dissolve this compound (1.0 mmol, 151.17 mg) in ethanol or DMF (4 mL).

  • Add the desired aldehyde (1.0-1.1 mmol).

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 110-140 °C for 5-15 minutes. Monitor the reaction by TLC.

  • Upon completion, cool the reaction vial to room temperature. The product will typically precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, DMF/water) if necessary.

Table 1: Representative Hydrazone Derivatives and Reaction Parameters

Aldehyde ReactantProduct NameMicrowave Time (min)Microwave Temp (°C)SolventExpected Yield (%)
Benzaldehyde(E)-N'-(benzylidene)-6-methylpyridine-2-carbohydrazide10120Ethanol>90
4-Chlorobenzaldehyde(E)-N'-(4-chlorobenzylidene)-6-methylpyridine-2-carbohydrazide8130Ethanol>92
4-Methoxybenzaldehyde(E)-N'-(4-methoxybenzylidene)-6-methylpyridine-2-carbohydrazide10120Ethanol>90
2-Hydroxybenzaldehyde(E)-N'-(2-hydroxybenzylidene)-6-methylpyridine-2-carbohydrazide12120Ethanol>88
Indole-3-carboxaldehyde(E)-N'-(1H-indol-3-ylmethylene)-6-methylpyridine-2-carbohydrazide15140DMF>85

Part 3: Biological Significance and Applications in Drug Development

Derivatives of this compound are of significant interest to the drug development community due to their potential therapeutic applications. The hydrazone linkage is a key structural motif that imparts a wide range of biological activities.

Figure 2: Potential biological activities of this compound derivatives.

  • Anticancer Activity: Thiosemicarbazone derivatives of 6-methylpyridine-2-carbaldehyde have demonstrated significant in vitro cytotoxic activity against human colon and prostate cancer cell lines.[6] This suggests that the corresponding carbohydrazide derivatives may also possess anticancer properties, warranting further investigation. Other pyridine-based carbohydrazide derivatives have also shown promising anticancer activities.[7][8]

  • Antimicrobial Activity: Hydrazone derivatives are well-documented for their antibacterial and antifungal properties.[1][5][9][10] The pyridine moiety is known to enhance the antimicrobial efficacy of various compounds.[11] The combination of the pyridine ring and the hydrazone linkage in these derivatives makes them attractive candidates for the development of new antimicrobial agents to combat drug-resistant pathogens.

  • Antiviral Activity: Pyridine-containing heterocycles have been extensively studied for their antiviral activities against a range of viruses, including HIV, HCV, and influenza viruses.[12] The carbohydrazide and hydrazone functionalities can further contribute to the antiviral potential of these molecules.[13]

Conclusion and Future Directions

The microwave-assisted synthesis of this compound and its derivatives offers a rapid, efficient, and environmentally friendly approach to generating libraries of novel compounds for drug discovery. The protocols outlined in this guide are robust and can be readily adapted for the synthesis of a wide variety of analogues. The promising biological activities associated with this scaffold, particularly in the areas of oncology and infectious diseases, make it a compelling area for further research. Future work should focus on the extensive biological evaluation of these derivatives to elucidate their mechanisms of action and to identify lead compounds for further preclinical development.

References

  • Dobrynin, V. N., et al. "Antiviral activity of substituted 6-methylmercaptopyrazolo(3,4-d)pyrimidines and their ribosides." Acta virologica (1980).
  • Elsayed, S. A., et al. "Synthesis, spectral characterization, and anticancer activity of 6-methylpyridine-2-carbaldehdyethiosemicarbazone and its complexes; Crystal structure and DFT calculations of [Pd(mpyptsc)Cl]·DMSO." Journal of Molecular Structure (2014).
  • PubChem. "this compound." National Center for Biotechnology Information. PubChem Compound Database, CID=304587, [Link].

  • Evranos-Aksöz, B., et al. "Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives." Journal of Research in Pharmacy (2020).
  • Frontiers in Health Informatics.
  • SciSpace. "Synthesis, spectral characterization, and anticancer activity of 6-methylpyridine-2-carbaldehdyethiosemicarbazone and its comple." (2014).
  • Arote, R. B., et al.
  • Evranos-Aksöz, B., et al.
  • Kumara Swamy, M. & Bhaskar, K. "Synthesis and Anticancer Activity of Novel Carbohydrazide and Carboxamide Derivatives of Pyridine Fused Heterocyclic Derivatives." Asian Journal of Chemistry (2022).
  • Mohammadi-Far, N., et al.
  • Al-Warhi, T., et al. "Novel 3-(6-methylpyridin-2-yl)coumarin-based chalcones as selective inhibitors of cancer-related carbonic anhydrases IX and XII." Journal of Enzyme Inhibition and Medicinal Chemistry (2022).
  • Trade Science Inc. "Organic CHEMISTRY." TSI Journals (2013).
  • Fakhim, H., et al.
  • Shantier, S. M., et al. "microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly." Journal of Applied Pharmaceutical Research (2022).
  • ResearchGate. "The antiviral activity of compounds 2, 5, 6, 8-11, and 22 against..." (2023).
  • Royal Society of Chemistry. "Microwave-enhanced synthesis of 2,3,6-trisubstituted pyridazines: application to four-step synthesis of gabazine (SR-95531)." Organic & Biomolecular Chemistry (2012).
  • Iqbal, M. S., et al. "Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains." MDPI (2022).
  • NIScPR. "Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac." Online Publishing @ NIScPR (2016).
  • BenchChem. "Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines: Application Notes and Protocols for Researchers." (2025).

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using 6-Methylpyridine-2-carbohydrazide as a tridentate ligand

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 6-Methylpyridine-2-carbohydrazide: A Versatile Tridentate Ligand for Coordination Chemistry and Beyond

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of this compound as a versatile tridentate ligand. It delves into the fundamental coordination chemistry, provides detailed experimental protocols for synthesis and characterization, and explores the functional applications of its metal complexes.

Introduction: The Significance of N,N,O-Donor Ligands

In the vast landscape of coordination chemistry, the design of ligands is paramount to controlling the structure, reactivity, and function of metal complexes. Tridentate ligands, which bind to a central metal ion through three donor atoms, are of particular interest as they offer a balance of stability and available coordination sites for further reactivity. Among these, ligands featuring a mixed N,N,O-donor set are highly valuable due to their ability to form stable five- and six-membered chelate rings with a variety of metal ions.

This compound emerges as a prominent member of this class. Its structure, comprising a pyridine ring, a carbohydrazide moiety, and a methyl group, provides a unique combination of electronic and steric properties. The pyridine nitrogen, the hydrazinic nitrogen, and the carbonyl oxygen act as the three donor sites, facilitating the formation of robust metal complexes. The presence of the methyl group at the 6-position of the pyridine ring introduces steric hindrance that can influence the geometry and stability of the resulting complexes, offering a handle for fine-tuning their properties. Hydrazide-based compounds are known for their chemical reactivity and are valuable substrates in medicinal chemistry due to the presence of the toxophoric N-C=O group.[1] This guide will explore the synthesis, characterization, and application of metal complexes derived from this versatile ligand.

Fundamental Coordination Chemistry

The coordinating behavior of this compound is dominated by its ability to exist in keto-enol tautomeric forms. This equilibrium is a critical factor in its coordination chemistry, as the ligand can bind to metal ions in either its neutral keto form or its deprotonated enol form.

  • Keto Form: In its neutral state, the ligand coordinates through the pyridine nitrogen, the terminal amino nitrogen of the hydrazide, and the carbonyl oxygen. This mode of coordination is common in neutral or mildly acidic conditions.

  • Enol Form: In the presence of a base or upon reaction with certain metal salts, the hydrazide moiety can undergo deprotonation to form the enolate. This results in a negatively charged ligand that coordinates through the pyridine nitrogen, the azomethine nitrogen, and the enolic oxygen. This deprotonated form often leads to highly stable, neutral complexes with divalent or trivalent metal ions.[2]

The flexibility to coordinate in two different forms allows this compound to form stable complexes with a wide range of transition metals, influencing the resulting geometry, which can range from square planar to octahedral.[2][3]

Caption: Keto-enol tautomerism and the resulting N,N,O coordination mode.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the ligand and its subsequent use in forming metal complexes.

Protocol 3.1: Synthesis of this compound (Ligand)

This protocol describes the synthesis of the title ligand from its corresponding ethyl ester. The use of hydrazine hydrate is a standard and efficient method for converting esters to hydrazides.

Materials:

  • Ethyl 6-methylpicolinate

  • Hydrazine hydrate (80% solution)

  • Ethanol, absolute

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Beaker, ice bath, Buchner funnel, filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 6-methylpicolinate (10 mmol) in 30 mL of absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (20 mmol, 2 molar equivalents) dropwise at room temperature. The excess hydrazine ensures the complete conversion of the ester.

  • Reflux: Heat the reaction mixture to reflux with constant stirring for 6-8 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[1]

  • Precipitation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product.

  • Isolation: Collect the white crystalline precipitate by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. Dry the product in a vacuum desiccator over anhydrous CaCl₂.

  • Characterization: Confirm the identity and purity of the synthesized this compound using FT-IR, ¹H NMR, and melting point determination.

Protocol 3.2: General Synthesis of a Transition Metal Complex (e.g., [Cu(L)₂])

This protocol outlines a general method for synthesizing a metal complex using this compound. The choice of solvent and reaction temperature is crucial for obtaining a pure product. Methanol or ethanol are commonly used as they can dissolve both the ligand and many transition metal salts.[2]

Materials:

  • This compound (Ligand, L)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O)

  • Methanol or Ethanol

  • Triethylamine (optional, as a base)

  • Schlenk flask or round-bottom flask with condenser

  • Magnetic stirrer with heating plate

G Figure 2: General Workflow for Metal Complex Synthesis A 1. Dissolve Ligand (e.g., 2 mmol in 20 mL Methanol) C 3. Mix Solutions Add metal salt solution dropwise to ligand solution with stirring. A->C B 2. Dissolve Metal Salt (e.g., 1 mmol in 10 mL Methanol) B->C D 4. Adjust pH (Optional) Add a few drops of triethylamine to facilitate deprotonation. C->D E 5. Reflux Heat the mixture at reflux for 2-4 hours. Observe color change or precipitation. D->E F 6. Isolate Complex Cool to room temperature. Collect precipitate by vacuum filtration. E->F G 7. Wash & Dry Wash with cold solvent (Methanol/Ether). Dry in a vacuum desiccator. F->G H 8. Characterization FT-IR, UV-Vis, Elemental Analysis, etc. G->H

Caption: General workflow for the synthesis of a metal complex.

Procedure:

  • Ligand Solution: Dissolve this compound (2 mmol) in 20 mL of warm methanol in a 50 mL flask.

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1 mmol) in 10 mL of methanol.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or the formation of a precipitate is often observed immediately. The 2:1 ligand-to-metal ratio is common for forming octahedral or square planar complexes.[4]

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours to ensure the reaction goes to completion.

  • Isolation: Cool the mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If the product is soluble, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Washing: Wash the isolated solid complex with small portions of cold methanol and then diethyl ether to remove impurities.

  • Drying: Dry the final product in a vacuum desiccator.

Characterization of the Metal Complexes

Proper characterization is essential to confirm the coordination of the ligand to the metal center and to elucidate the structure of the complex. A combination of spectroscopic and analytical techniques is required.

Technique Purpose Expected Observations for this compound Complexes
FT-IR Spectroscopy To identify functional groups and confirm coordination.- Shift of the C=O stretching vibration (νC=O) to a lower frequency upon coordination. - Disappearance of the νC=O band and appearance of a new νC=N (azomethine) band if coordination occurs in the enol form.[5] - Shift in N-H stretching and bending vibrations. - Appearance of new low-frequency bands corresponding to M-N and M-O vibrations.[6]
UV-Vis Spectroscopy To study electronic transitions.- Intraligand (π→π*) transitions, typically in the UV region. - Ligand-to-metal charge transfer (LMCT) bands. - Low-intensity d-d transition bands in the visible region for transition metal complexes.[7]
¹H NMR Spectroscopy To probe the ligand environment in diamagnetic complexes.- Downfield or upfield shift of pyridine and hydrazide protons upon coordination. - Broadening or disappearance of the N-H proton signals upon coordination.[2]
Elemental Analysis To determine the empirical formula and stoichiometry.The calculated C, H, and N percentages should match the experimental values for the proposed complex formula (e.g., [M(L)₂] or [M(L)Cl₂]).
Molar Conductivity To determine the electrolytic nature of the complex.Low molar conductance values in solvents like DMF or DMSO indicate a non-electrolytic nature, suggesting that any anions are coordinated to the metal.[6]
Magnetic Susceptibility To determine the number of unpaired electrons and infer geometry.The measured magnetic moment can distinguish between different geometries (e.g., square planar Ni(II) is diamagnetic, while octahedral or tetrahedral Ni(II) is paramagnetic).

Applications in Research and Development

The metal complexes of this compound are not merely of academic interest; they possess significant potential in various applied fields, particularly in drug development and catalysis.

Antimicrobial and Antineoplastic Agents

A vast body of research has shown that the biological activity of a ligand can be significantly enhanced upon chelation with a metal ion.[2][8] This is often explained by Tweedy's chelation theory, which posits that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This enhanced lipophilicity facilitates the complex's diffusion across the lipid membranes of microorganisms or cancer cells, thereby increasing its bioavailability and efficacy.

Complexes derived from ligands similar to this compound have demonstrated potent activity against various bacterial and fungal strains, as well as promising antineoplastic activity against human cancer cell lines.[2][8][9] The mechanism often involves the complex binding to DNA or inhibiting essential enzymes within the pathogenic cell.

G Figure 3: Conceptual Mechanism for Enhanced Biological Activity A Metal Complex [M(L)n] C Increased Lipophilicity (due to charge neutralization) A->C Chelation B Lipid Cell Membrane (e.g., Bacterial or Cancer Cell) D Facilitated Diffusion (Penetration into cell) B->D Transport C->B Interaction E Intracellular Targets D->E F DNA Intercalation/ Enzyme Inhibition E->F G Cell Death / Inhibition of Proliferation F->G

Caption: Chelation enhances lipophilicity, facilitating cell entry and interaction with targets.

Catalysis

The well-defined coordination geometry and the ability to stabilize various metal oxidation states make these complexes attractive candidates for catalysis. The open coordination sites on an octahedral complex or the accessible metal center in a square planar complex can serve as active sites for substrate binding and activation. Nickel and Palladium complexes, in particular, have shown promise in catalyzing C-C coupling reactions and acceptorless dehydrogenative coupling of alcohols and amines.[10] The steric bulk provided by the 6-methyl group can also play a role in influencing the selectivity of catalytic transformations.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Incomplete reaction. - Incorrect stoichiometry. - Product is soluble in the reaction solvent.- Increase reflux time and monitor by TLC. - Verify molar ratios of ligand and metal salt. - Try to precipitate the product by adding a non-polar solvent (e.g., hexane) or by reducing the solvent volume.
Complex is an Oil or is Impure - Presence of starting materials or byproducts. - Coordinated or lattice solvent molecules.- Recrystallize the product from a suitable solvent system. - Wash the product thoroughly with appropriate solvents (e.g., diethyl ether) to remove organic impurities. - Dry the complex under high vacuum at a slightly elevated temperature to remove solvent.
Poor Solubility of the Complex - Polymeric nature of the complex. - Strong intermolecular interactions in the solid state.- Try dissolving the complex in more polar aprotic solvents like DMSO or DMF. - For characterization (e.g., NMR), use deuterated versions of these solvents (DMSO-d₆).
Unexpected Spectroscopic Data - Incorrect structure or stoichiometry. - Presence of coordinated water or counter-ions. - Ligand degradation.- Re-run elemental analysis to confirm the formula. - Use thermogravimetric analysis (TGA) to check for the presence of water molecules.[11] - Ensure the reaction temperature was not excessively high, which can cause ligand degradation.[11]

References

  • Benchchem. (n.d.). Application Notes and Protocols: Acetohydrazide-Pyridine Compounds in Materials Science. Benchchem.
  • Abou-Hussein, A. A., & Linert, W. (2013). Antineoplastic Activity of New Transition Metal Complexes of 6-Methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone. Bioinorganic Chemistry and Applications.
  • Bhaskar, R., Ladole, C. A., Salunkhe, N. B., & Aswar, A. S. (2022). Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical conductivity studies. European Journal of Chemistry.
  • Avcı, D., Tirit, A., Gümüştas, M., Özkınalı, S., Taha, M., & Atalay, Y. (2020). Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. Molecular Diversity. Retrieved from [Link]

  • El-Gamel, N. E. A., El-Gahami, M. A., & Al-Amri, S. A. (2021). Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Biointerface Research in Applied Chemistry.
  • ResearchGate. (n.d.). Synthetic protocol of pyridine-based symmetrical azo-Schiff base ligand. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Al Zoubi, W., Kandil, F., & Chebani, M. K. (n.d.). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicarbohydrazide and their Use in Metal Cations Extraction. Longdom Publishing. Retrieved from [Link]

  • Chandra, S., & Kumar, A. (2012). Trivalent transition metal complexes derived from carbohydrazide and dimedone. Journal of the Serbian Chemical Society.
  • Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry.
  • Khan, I., et al. (2022). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new pyridine carbohydrazide derivatives. Retrieved from [Link]

  • Aly, A. A., et al. (2023). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. Molecules.
  • Mohamed, S. S., et al. (2025).
  • Bhaskar, R., et al. (2021). Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydra zone Ligand. Jordan Journal of Chemistry (JJC).
  • Ran, X., et al. (2021). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. Molecules.
  • El-ghanam, G., et al. (2022).
  • Benchchem. (n.d.). Technical Support Center: 2-Hydroxy-6-methylpyridine Metal Complex Formation. Benchchem.

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Application Note: Antitubercular Activity Testing of Pyridine Carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

Pyridine-4-carbohydrazide (Isoniazid or INH) remains a cornerstone of antitubercular therapy.[1][2] However, the rise of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) strains—specifically those harboring katG or inhA promoter mutations—necessitates the development of next-generation analogs.

This guide details the operational workflow for evaluating novel pyridine carbohydrazide analogs. Unlike standard small-molecule screening, testing against mycobacteria requires specific biosafety protocols (BSL-3 for H37Rv), specialized media formulations to prevent compound precipitation, and rigorous cytotoxicity profiling to ensure the "Hit" is not simply a general toxin.

The Mechanism of Action (The "Why")

To design effective assays, one must understand the target. INH is a prodrug.[2][3] It requires activation by the catalase-peroxidase enzyme KatG to form an isonicotinic acyl radical.[2][4][5] This radical couples with NAD+ to form an adduct that inhibits InhA (enoyl-ACP reductase), blocking mycolic acid synthesis and causing cell lysis.[4]

Design Goal: Novel analogs often aim to bypass the KatG activation step (to treat katG-mutant strains) or bind InhA with higher affinity.

Experimental Workflow Visualization

The following diagram outlines the critical path from synthesis to lead candidate selection.

G Start Library Synthesis (Pyridine Carbohydrazides) InSilico In Silico Docking (Target: InhA / PDB: 1ZID) Start->InSilico Filter Ligands Screen Primary Screen: REMA Assay (M. tb H37Rv) InSilico->Screen Top Hits Tox Cytotoxicity Profiling (Vero / HepG2 Cells) Screen->Tox MIC < 1.0 µg/mL Analysis Data Analysis (MIC, CC50, Selectivity Index) Tox->Analysis Calculate SI Decision Lead Optimization Analysis->Decision SI > 10

Caption: Figure 1. Integrated workflow for antitubercular drug discovery, prioritizing early safety profiling alongside potency.

Protocol A: Primary Screening via REMA

Method: Resazurin Microtiter Assay (REMA) Rationale: The REMA plate method is superior to the Agar Proportion Method for screening analogs because it is faster (7 days vs. 3-4 weeks), inexpensive, and quantitative. It relies on the reduction of resazurin (blue/non-fluorescent) to resorufin (pink/fluorescent) by the electron transport chain of metabolically active bacteria.

Materials
  • Strain: M. tuberculosis H37Rv (ATCC 27294). Note: Use M. smegmatis (mc²155) for BSL-2 preliminary screening.

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.2% glycerol, and 0.05% Tween 80.[6]

  • Reagent: Resazurin sodium salt powder (0.01% w/v in sterile distilled water). Filter sterilize.[7]

  • Controls: Isoniazid (Standard), Rifampicin (Standard), DMSO (Solvent control).[6]

Step-by-Step Methodology
  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in 7H9-OADC medium until mid-log phase (OD₆₀₀ ≈ 0.6–0.8).

    • Adjust turbidity to McFarland Standard 1.0.

    • Dilute this suspension 1:20 in 7H9 broth for the final assay inoculum.

  • Plate Layout (96-well):

    • Perimeter Wells: Fill with 200 µL sterile water to prevent evaporation (Edge Effect).

    • Test Wells: Add 100 µL of 7H9 broth.

    • Compound Addition: Add 100 µL of the test analog (dissolved in DMSO) to column 2. Perform serial 2-fold dilutions across the plate to column 10.

    • Final Range: Typically 64 µg/mL to 0.125 µg/mL. Ensure final DMSO concentration is <1%.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to all test wells (Columns 2–11).

    • Column 11 (Growth Control): Bacteria + Media + Solvent (No Drug).

    • Column 12 (Sterility Control): Media only.

  • Incubation:

    • Seal plates in breathable plastic bags (to retain moisture).

    • Incubate at 37°C for 7 days .

  • Development:

    • Add 30 µL of 0.01% Resazurin solution to each well.

    • Re-incubate for 24 hours.

  • Readout:

    • Visual: Blue = No Growth (Inhibition). Pink = Growth.[8]

    • Quantitative: Measure fluorescence (Ex 530 nm / Em 590 nm).

    • MIC Definition: The lowest concentration that prevents the color change from blue to pink.[9]

Protocol B: Cytotoxicity & Selectivity Index

Rationale: Pyridine derivatives can exhibit hepatotoxicity (similar to INH) or general cytotoxicity. A compound with an MIC of 0.1 µg/mL is useless if it kills host cells at 0.2 µg/mL.

Materials
  • Cell Line: Vero (African Green Monkey Kidney) or HepG2 (Human Liver Carcinoma).

  • Assay: MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Methodology
  • Seeding: Seed Vero cells at

    
     cells/well in DMEM + 10% FBS. Incubate 24h for attachment.
    
  • Treatment: Add test analogs at concentrations ranging from

    
     MIC down to 
    
    
    
    MIC. Incubate for 48 hours.
  • MTT Addition: Add 20 µL MTT (5 mg/mL). Incubate 4 hours.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

Data Analysis: The Selectivity Index (SI)

Calculate the


 (Cytotoxic Concentration 50%) using non-linear regression.


  • SI < 1: Toxic (Discard).

  • SI > 10: Promising Lead.

  • SI > 50: Excellent Candidate.

Mechanistic Validation (In Silico & Pathway)

Before or concurrent with wet-lab testing, validate the binding mode. Pyridine carbohydrazides target the NADH binding pocket of InhA.

Docking Parameters:

  • Software: AutoDock Vina or Schrödinger Glide.

  • PDB ID: 1ZID (Wild-type InhA with NADH) or 2NSD (InhA with INH-NAD adduct).

  • Key Residues: Tyr158, Phe149, Met199. Look for Pi-stacking interactions with the pyridine ring.

Pathway Prodrug Pyridine Carbohydrazide (Prodrug) Radical Acyl Radical Prodrug->Radical Oxidation by KatG KatG KatG Enzyme (Activator) KatG->Radical Adduct INH-NAD Adduct Radical->Adduct + NAD+ NAD NAD+ NAD->Adduct InhA InhA Target (Enoyl-ACP Reductase) Adduct->InhA Competitive Inhibition Lysis Mycolic Acid Synthesis Blocked InhA->Lysis Cell Death

Caption: Figure 2. The activation pathway of pyridine carbohydrazides. Resistance often occurs at the KatG step.

Troubleshooting & Common Pitfalls

IssueProbable CauseCorrective Action
Edge Effect Evaporation in outer wells alters concentration.Mandatory: Fill perimeter wells with sterile water. Do not use them for data.
Pink Negative Control Contamination or over-incubation.Check sterility controls. Read plates strictly at 24h post-dye addition.
Precipitation Analog insolubility in aqueous media.Ensure DMSO stock is fully soluble. If precipitating in 7H9, use 5% cyclodextrin or lower the starting concentration.
Inconsistent MICs Clumped inoculum.Use glass beads during culture growth or pass inoculum through a syringe needle (25G) to disperse clumps.

References

  • Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722.

  • Vilchèze, C., & Jacobs, W. R. Jr. (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual Review of Microbiology, 61, 35-50.

  • Scior, T., et al. (2002). Antitubercular isonicotinic acid hydrazides (isoniazid): Cytotoxicity, metabolic activation and drug resistance. Current Medicinal Chemistry.

  • Riss, T. L., et al. (2004). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • World Health Organization (2018). Technical Report on critical concentrations for drug susceptibility testing of medicines used in the treatment of drug-resistant tuberculosis.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Kinetics for 6-Methylpyridine Schiff Bases

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SCHIFF-6MP-OPT Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Subject: Accelerating condensation rates and yield for sterically hindered pyridine derivatives.

Diagnostic & Triage (Troubleshooting Guide)

Welcome to the technical support interface. Below are the most frequent "pain points" reported by researchers working with 2-amino-6-methylpyridine and its derivatives.

Q1: "My reaction has stalled after 12 hours of reflux. TLC shows starting material.[1] Why?"

Diagnosis: Electronic Deactivation & Steric Blocking. Technical Insight: You are fighting two adversaries. First, the pyridine ring is electron-deficient, pulling electron density away from the exocyclic amine (at position 2), rendering it a poor nucleophile compared to a standard aniline. Second, the methyl group at position 6 exerts a "buttressing effect." It crowds the reaction center, making the initial nucleophilic attack on the carbonyl carbon difficult and destabilizing the planar transition state required for dehydration. The Fix:

  • Catalysis: You must use a catalyst. Neutral conditions are insufficient. Add Glacial Acetic Acid (GAA) (5-10 mol%).

  • Solvent Switch: If using Ethanol (78°C), switch to n-Propanol (97°C) or Toluene (110°C) to overcome the activation energy barrier imposed by the steric bulk.

Q2: "I see product formation, but it reverts to starting material during workup."

Diagnosis: Hydrolytic Instability (The Equilibrium Trap). Technical Insight: Schiff base formation is a reversible equilibrium (


). For 6-methylpyridine derivatives, the formed imine is often twisted out of planarity due to the clash between the 6-methyl group and the lone pair or substituents on the imine nitrogen. This loss of conjugation makes the imine thermodynamically less stable and highly susceptible to hydrolysis by the water generated in the reaction.
The Fix: 
  • Water Management: You must aggressively remove water.

    • Option A: Use 4Å Molecular Sieves directly in the reaction flask.

    • Option B: Use a Dean-Stark trap if using Toluene.

  • Workup: Do not use aqueous acidic washes. Neutralize carefully and keep the system dry until recrystallization.

Q3: "Can I avoid the 10-hour reflux entirely?"

Diagnosis: Inefficient Energy Transfer. Technical Insight: Conventional heating relies on convection, which is slow to penetrate the polar reaction mixture. The polar nature of the pyridine ring and the imine intermediate makes this reaction an ideal candidate for Microwave-Assisted Organic Synthesis (MAOS) . The Fix:

  • Switch to Microwave Irradiation.[1][2][3][4] (See Protocol B below). This typically reduces reaction time from 6 hours to 10-20 minutes .

Optimized Experimental Protocols

Protocol A: Acid-Catalyzed Thermal Dehydration (Conventional)

Best for: Large scale (>5g) where microwave vials are too small.

Reagents:

  • Amine: 2-amino-6-methylpyridine (1.0 equiv)

  • Aldehyde: Aryl aldehyde of choice (1.0 equiv)

  • Solvent: Absolute Ethanol (primary) or Toluene (if Dean-Stark is needed).

  • Catalyst: Glacial Acetic Acid (GAA).

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of 2-amino-6-methylpyridine in 15 mL of Absolute Ethanol in a round-bottom flask.

  • Activation: Add 2-3 drops of Glacial Acetic Acid. Stir for 5 minutes to protonate the aldehyde (activating it) without fully protonating the pyridine amine.

  • Addition: Add 10 mmol of the aldehyde.

  • Reflux: Heat to reflux (78°C) for 4–6 hours .

    • Checkpoint: Monitor via TLC (Mobile phase: n-Hexane:Ethyl Acetate 7:3).

  • Workup: Pour the hot reaction mixture into crushed ice (approx. 50g) with vigorous stirring. The Schiff base should precipitate immediately.

  • Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol.

Protocol B: Microwave-Assisted Synthesis (Green/High-Speed)

Best for: Library generation, screening, and overcoming steric hindrance.

Reagents:

  • Same molar ratios (1:1).[5]

  • Solvent: Minimal Ethanol (solvent-paste method) or Solvent-Free (neat).

Step-by-Step:

  • Mixing: Grind the 2-amino-6-methylpyridine and aldehyde (1:1 ratio) in a mortar if solid, or mix in a dedicated microwave vial.

  • Wetting: Add a minimal amount of Ethanol (0.5 - 1 mL) to create a paste/slurry. Add 1 drop of Glacial Acetic Acid.[6]

  • Irradiation: Place in a scientific microwave reactor.

    • Settings:140°C or 300-400W power.

    • Time:10–15 minutes .

  • Cooling: Allow the vial to cool to room temperature. Solidification often occurs immediately.

  • Isolation: Wash with ice-cold ether or ethanol to remove unreacted starting materials. Yields are typically 90-95% .

Data Analysis & Visualization

Comparative Metrics: Thermal vs. Microwave

The following table summarizes the efficiency gains when switching to microwave irradiation for 6-methylpyridine derivatives.

ParameterConventional RefluxMicrowave Assisted (MAOS)Improvement Factor
Reaction Time 4 – 10 Hours10 – 20 Minutes30x Faster
Yield 65 – 80%88 – 96%+20% Yield
Solvent Usage High (20-50 mL)Minimal / Solvent-FreeGreen Chemistry
Purity (Crude) Moderate (Requires Recryst.)High ( often pure upon wash)Process Efficiency
Mechanism of Action (Acid Catalysis)

The diagram below illustrates why the acid catalyst is non-negotiable for this substrate. It highlights the activation of the carbonyl and the dehydration step, which is the bottleneck due to the 6-methyl steric bulk.

SchiffBaseMechanism Substrates Substrates: 2-Amino-6-Methylpyridine + Aldehyde Activation Step 1: Activation (H+ from Acetic Acid activates Carbonyl) Substrates->Activation Add GAA Attack Step 2: Nucleophilic Attack (Formation of Carbinolamine) Activation->Attack Amine Attack Dehydration Step 3: Dehydration (Rate Limiting Step due to 6-Me Sterics) Attack->Dehydration -H2O (Equilibrium) Product Final Product: Schiff Base (Imine) Dehydration->Product Irreversible if dry Product->Attack Hydrolysis (+H2O) (Avoid this!)

Caption: Acid-catalyzed pathway highlighting the critical dehydration step where steric hindrance from the 6-methyl group is most impactful.

Troubleshooting Workflow

Use this decision tree to optimize your specific reaction conditions.

OptimizationFlow Start Start: Reaction Setup CheckTime Is reaction time > 4 hours? Start->CheckTime Method Current Method? CheckTime->Method Yes Thermal Conventional Reflux Method->Thermal Microwave Microwave Method->Microwave OptThermal Add GAA Catalyst Switch to Toluene Use Dean-Stark Thermal->OptThermal Optimize OptMW Increase Power (400W) Reduce Solvent (Neat) Microwave->OptMW Optimize YieldCheck Is Yield < 80%? OptThermal->YieldCheck OptMW->YieldCheck WaterIssue Water Contamination YieldCheck->WaterIssue Yes Solution Add 4Å Mol. Sieves Dry Solvents WaterIssue->Solution

Caption: Decision tree for troubleshooting slow kinetics and low yields in 6-methylpyridine Schiff base synthesis.

References

  • Microwave Assisted Synthesis of Schiff Bases. (2017). Journal of Bioscience and Discovery. Demonstrates the reduction of reaction time from hours to minutes using microwave irradiation for dimethyl-benzimidazole derivatives (analogous to methylpyridines).

  • Synthesis and Antibacterial Activity of Schiff Bases. (2015). National Institutes of Health (PMC). Details the necessity of catalytic acetic acid and aprotic solvents for optimizing yields in hindered systems.

  • Synthesis of Schiff Base Complexes and Catalytic Applications. (2024). MDPI. Provides protocols for 2-aminopyridine derivatives and the specific use of glacial acetic acid in ethanol/methanol reflux.

  • Reaction of 2-amino-6-methylpyridine and steric hindrance. (2025). ResearchGate.[7] Specifically addresses the steric challenges posed by the 6-methyl group in nucleophilic additions.

Sources

Technical Support Center: Recrystallization Solvent Selection for Methyl-Substituted Hydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of methyl-substituted hydrazides. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during recrystallization. As active pharmaceutical ingredients (APIs) and their intermediates, the purity of hydrazide derivatives is paramount, making effective recrystallization a critical manufacturing step.[1][2] This document offers full editorial control, moving beyond rigid templates to address the specific physicochemical nature of these compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of methyl-substituted hydrazides in a direct question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What's happening and how do I fix it?

A1: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid layer instead of dissolving and later crystallizing.[3] This is a common problem, especially when the compound's melting point is lower than the solvent's boiling point.[3][4]

Causality & Solution:

  • High Solvent Boiling Point: The solvent is too hot, causing your compound to melt before it can fully dissolve.

    • Solution: Switch to a solvent with a lower boiling point. For example, if you are using toluene (b.p. 111 °C), consider trying ethyl acetate (b.p. 77.1 °C).[4][5]

  • Insufficient Solvent Volume: The solution has become supersaturated above the compound's melting point.

    • Solution: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent until the solution is clear. Allow it to cool slowly.[3][6]

  • Inherent Properties: Some hydrazone derivatives are naturally oily or have low melting points, making them difficult to crystallize.[7]

    • Solution: Attempt to induce crystallization by triturating the oil with a non-polar solvent like n-hexane or pentane in an ice bath.[7] This can sometimes provide the necessary energy barrier for nucleation. If this fails, column chromatography may be a necessary alternative purification method.[6][8]

Q2: I'm getting very poor recovery of my purified crystals. What are the likely causes?

A2: Low recovery is one of the most frequent recrystallization challenges. It typically indicates that too much of your compound remained dissolved in the mother liquor after cooling.

Causality & Solution:

  • Excess Solvent: This is the most common reason for low yield.[3] Using too much hot solvent to dissolve the crude material prevents the solution from becoming supersaturated upon cooling.

    • Solution: Gently heat the solution and evaporate some of the solvent using a stream of nitrogen or a rotary evaporator to reduce the total volume.[3] Allow the concentrated solution to cool again.

  • High Solubility in Cold Solvent: The chosen solvent is too "good," meaning your compound has significant solubility even at low temperatures.[9]

    • Solution: A mixed-solvent system is often the answer. Add a miscible "anti-solvent" (one in which your compound is poorly soluble) dropwise to the hot solution until it just becomes cloudy, then add a few drops of the primary solvent to redissolve the precipitate.[10][11] Common pairs include ethanol-water and ethyl acetate-hexane.[12][13]

  • Premature Crystallization: If cooling happens too quickly, especially during a hot filtration step, product can be lost on the filter paper or in the funnel.[14]

    • Solution: Ensure all glassware (funnel, receiving flask) is pre-heated before performing a hot filtration. Filter the solution as quickly as possible.

Q3: No crystals are forming, even after the solution has cooled completely.

A3: A lack of crystal formation means the solution has not reached supersaturation, or the energy barrier for nucleation has not been overcome.

Causality & Solution:

  • Solution is Not Supersaturated: As with low recovery, you may have used too much solvent.[6]

    • Solution: First, try to induce crystallization. Scratch the inside of the flask with a glass rod at the solution's surface.[6] This creates microscopic imperfections that can serve as nucleation sites. If that fails, add a "seed crystal"—a tiny amount of the pure compound—to the solution.[6] If neither method works, reduce the solvent volume by evaporation.[6]

  • Slow Nucleation Kinetics: Some compounds are simply slow to crystallize.

    • Solution: Patience is key. Allow the flask to stand undisturbed for a longer period (even overnight).[14] Further cooling in an ice bath can also help to maximize the yield once some crystals have formed.[6]

Q4: My final product is still impure. What went wrong?

A4: Impurities in the final product suggest that either the impurities were insoluble and not removed, or they have similar solubility profiles to your product and co-crystallized.

Causality & Solution:

  • Insoluble Impurities Present: Solid impurities were present in the crude material that did not dissolve in the hot solvent.

    • Solution: A hot gravity filtration step is necessary after dissolving the crude compound.[6][15] This removes any undissolved solids before the solution is cooled.

  • Rapid Precipitation: Cooling the solution too quickly can cause the compound to "crash out" of solution as a precipitate rather than forming a selective crystal lattice.[14] This process can trap impurities within the solid.

    • Solution: Slow, undisturbed cooling is critical for growing pure crystals.[14][15] Allow the flask to cool to room temperature on a benchtop, insulated if necessary, before moving it to an ice bath.

  • Poor Solvent Choice: The chosen solvent may dissolve the impurities as well as the product, leading to co-crystallization.

    • Solution: The ideal solvent should either be a very poor solvent for the impurities (allowing them to be filtered off hot) or a very good solvent for them (so they remain in the mother liquor).[13][16] You may need to re-screen for a more selective single or mixed-solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for methyl-substituted hydrazides?

A1: The perfect solvent meets several criteria based on the principles of solubility and safety.[4][15]

  • Solubility Profile: It should dissolve the hydrazide sparingly at room temperature but have high solubility at elevated temperatures.[6] This differential solubility is the foundation of recrystallization.[15][17]

  • Chemical Inertness: The solvent must not react with the hydrazide compound.[16]

  • Volatility: It should have a relatively low boiling point (often < 100-120 °C) so it can be easily removed from the purified crystals.[4][12]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent or highly soluble in the cold solvent.[12]

  • Safety & Cost: The solvent should have low toxicity, be non-flammable, and be inexpensive.[4][16]

Q2: How does the methyl substitution on the hydrazide affect solvent selection?

A2: The hydrazide group (-CONHNH-) is polar and capable of acting as both a hydrogen bond donor and acceptor. This makes polar solvents a good starting point. The methyl group (-CH₃) adds non-polar character. The overall polarity of your molecule depends on the rest of its structure (e.g., presence of aromatic rings, other functional groups).

  • For highly polar hydrazides: Start with polar protic solvents like ethanol, methanol, or water.[8][18][19]

  • For hydrazides with significant non-polar character: A single mid-polarity solvent like ethyl acetate might work, or more commonly, a mixed-solvent system will be required.[20] For example, dissolving the compound in a minimal amount of a good solvent (like ethanol or acetone) and adding a non-polar anti-solvent (like hexane or heptane) is a common strategy.[12][20]

Q3: When and why should I use a mixed-solvent system?

A3: A mixed-solvent system (or solvent-pair) is used when no single solvent has the ideal solubility profile for your compound.[12] You typically turn to this method if your compound is too soluble in one solvent (even when cold) and insoluble in another (even when hot).[10]

The two solvents must be miscible.[12] The process involves dissolving the compound in a minimal amount of the "good" hot solvent, in which the compound is highly soluble. Then, the "poor" or "anti-solvent," in which the compound is sparingly soluble, is added dropwise to the hot solution until persistent cloudiness (turbidity) appears.[11] A few drops of the "good" solvent are then added to redissolve the precipitate, creating a saturated solution that is ready for slow cooling.[10]

Data Table: Common Solvents for Hydrazide Recrystallization
SolventBoiling Point (°C)PolarityTypical Use Case for Methyl-Substituted Hydrazides
Water100Very HighGood for highly polar, low molecular weight hydrazides or as an anti-solvent for less polar ones.
Ethanol78.3HighExcellent starting solvent for many hydrazides and their derivatives (e.g., isoniazid derivatives).[8][18][21]
Methanol64.5HighSimilar to ethanol; its lower boiling point can be advantageous for heat-sensitive compounds.[8][22]
Acetonitrile81.6HighA polar aprotic option that can be effective for some hydrazones and oily products.[6]
Ethyl Acetate77.1MediumGood for hydrazides with intermediate polarity or as the "good" solvent in a pair with hexane.[5][20]
Acetone56MediumCan be a good solvent, often used in a pair with water or methanol.[13][20]
Toluene111LowGenerally used for less polar compounds or as part of a mixed system with hexane for compounds with aromatic rings.[10][20]
Hexane / Heptane~69 / ~98Very LowAlmost always used as the "poor" or "anti-solvent" to precipitate hydrazides from more polar solvents.[12][20]

Experimental Protocols & Workflows

Protocol: Small-Scale Screening for an Optimal Recrystallization Solvent

This protocol is designed to efficiently identify a suitable solvent or solvent-pair using a minimal amount of your crude methyl-substituted hydrazide.

Materials:

  • Crude hydrazide product (~10-20 mg per test)

  • Selection of test solvents (from the table above)

  • Test tubes

  • Spatula

  • Pasteur pipettes

  • Heating source (hot plate or sand bath)

  • Ice-water bath

Procedure:

  • Single Solvent Screening: a. Place ~10-20 mg of your crude solid into a test tube. b. Add the first chosen solvent dropwise at room temperature. Observe the solubility. If it dissolves readily, the solvent is too good; discard and try another.[9] c. If the solid is insoluble or sparingly soluble, begin heating the test tube gently while stirring. d. Continue adding the solvent dropwise until the solid just dissolves. e. Allow the test tube to cool slowly to room temperature, then place it in an ice-water bath. f. Observe the result:

    • Ideal: Abundant crystal formation. This is a good candidate solvent.[15]
    • Poor: No or very few crystals form. The compound is likely too soluble.[9]
    • Oil Forms: The compound oiled out. This solvent is unsuitable unless conditions are modified.[3]
  • Mixed-Solvent Screening (if no single solvent is ideal): a. Select a "good" solvent in which the compound is soluble and a miscible "poor" solvent in which it is not.[10] b. Place ~10-20 mg of crude solid in a test tube and add the "good" solvent dropwise while heating until the solid dissolves completely. c. Add the "poor" solvent dropwise to the hot solution until you observe persistent cloudiness. d. Add one or two drops of the "good" hot solvent to just re-dissolve the precipitate, making the solution clear again. e. Allow the solution to cool slowly, as described in step 1e. f. Observe for crystal formation. This pair is a good candidate if pure crystals form.

Diagrams: Visualization of Key Processes

Below are diagrams created using DOT language to illustrate the decision-making workflows in solvent selection and troubleshooting.

SolventSelection start Crude Methyl-Substituted Hydrazide test_polar Test solubility in hot polar solvent (e.g., Ethanol) start->test_polar dissolves_polar Dissolves well? test_polar->dissolves_polar Observe test_nonpolar Test solubility in hot non-polar solvent (e.g., Hexane) dissolves_nonpolar Dissolves well? test_nonpolar->dissolves_nonpolar Observe dissolves_polar->test_nonpolar  No (Insoluble) check_cold_polar Insoluble when cold? dissolves_polar->check_cold_polar  Yes try_mixed Try Mixed-Solvent System dissolves_nonpolar->try_mixed  Yes dissolves_nonpolar->try_mixed  No good_single Good Single Solvent Found (e.g., Ethanol) check_cold_polar->good_single  Yes check_cold_polar->try_mixed  No (Stays dissolved) mixed_solvent_proc Dissolve in good solvent (Ethanol) Add anti-solvent (Hexane/Water) try_mixed->mixed_solvent_proc

Caption: Workflow for selecting a recrystallization solvent system.

Troubleshooting start Problem Observed During Cooling q1 What is the issue? start->q1 no_crystals No Crystals Formed q1->no_crystals A oiling_out Compound Oiled Out q1->oiling_out B low_yield Poor Crystal Yield q1->low_yield C cause_nc Cause: Not Supersaturated no_crystals->cause_nc cause_oo Cause: M.P. < B.P. or Too Concentrated oiling_out->cause_oo cause_ly Cause: Too Much Solvent low_yield->cause_ly sol_nc Solution: 1. Scratch flask 2. Add seed crystal 3. Evaporate solvent cause_nc->sol_nc sol_oo Solution: 1. Use lower B.P. solvent 2. Add more solvent cause_oo->sol_oo sol_ly Solution: 1. Evaporate solvent 2. Cool further (ice bath) cause_ly->sol_ly

Caption: Decision tree for troubleshooting common recrystallization issues.

References
  • Benchchem. (n.d.). The Discovery and Synthesis of Isoniazid Derivatives: A Technical Guide for Drug Development Professionals.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • Quora. (2018). How to choose a solvent for crystallization of an organic compound.
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
  • (n.d.). Guide for crystallization.
  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros.
  • (n.d.). 4. Crystallization.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • (n.d.). Crystallization Solvents.pdf.
  • Scribd. (n.d.). Solvent Selection for Crystallization.
  • U.S. Food and Drug Administration. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
  • (n.d.). Recrystallization.
  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs.
  • Benchchem. (n.d.). Optimizing reaction conditions for pivalic acid hydrazide condensations.
  • DOI. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products.
  • Patsnap Eureka. (2025). Analyzing Crystallization Kinetics in Glacial Acetic Acid Formulations.
  • University of Rochester. (n.d.). How To: Purify by Crystallization. Department of Chemistry.
  • Crystal Systems. (n.d.). Good Manufacturing Practices.
  • IJSDR. (2019). Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity.
  • CUNY. (n.d.). Purification by Recrystallization.
  • (n.d.). Recrystallization.
  • International Journal of Chemical and Biological Sciences. (n.d.). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives.
  • Benchchem. (n.d.). Pyrazine Carbohydrazide Synthesis: Technical Support Center.
  • Asian Journal of Green Chemistry. (2023). A Review on Synthesis of Carbohydrazide Derivatives.
  • ResearchGate. (n.d.). General quality requirements for pharmaceutical crystals.
  • Crystal Pharmatech Co., Ltd. (2025). Crystal Formulation Services successfully passed the dual certification of GMP and GDP conducted by SGS.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • (n.d.). Recrystallization-1.pdf.
  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • ResearchGate. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
  • Benchchem. (n.d.). Common pitfalls to avoid when working with N-Propylnitrous hydrazide.
  • Quora. (2023). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this?.
  • Google Patents. (n.d.). US4496761A - Process for making carbohydrazide.
  • ResearchGate. (2018). Sonocrystallization—Case Studies of Salicylamide Particle Size Reduction and Isoniazid Derivative Synthesis and Crystallization.
  • ResearchGate. (2020). How to purify hydrazone?.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • DTIC. (n.d.). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE.
  • ResearchGate. (2024). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?.
  • Materials Cloud Archive. (2020). Solvent-mediated morphology selection of the active pharmaceutical ingredient isoniazid: Experimental and simulation studies.
  • ResearchGate. (2020). Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)?.
  • NIH. (n.d.). Methylhydrazine | CH3NHNH2 | CID 6061. PubChem.
  • ACS Applied Materials & Interfaces. (2025). Strategic Modulation of Isoniazid Solubility through Cocrystal Formation for Long-Acting Microneedle Therapy of Tuberculosis.
  • SciSpace. (n.d.). Current issues in recrystallization: a review.

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Validation & Comparative

elemental analysis calculation for 6-methylpyridine-2-carbohydrazide complexes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Elemental Analysis of 6-Methylpyridine-2-Carbohydrazide Complexes

For researchers and professionals in drug development and coordination chemistry, the precise characterization of novel metal complexes is paramount. Among the foundational techniques for confirming the synthesis and purity of a new compound, elemental analysis stands as a crucial gatekeeper. This guide provides a comprehensive comparison of theoretical calculations versus experimental outcomes for this compound complexes, offering field-proven insights into the methodology, data interpretation, and the causality behind experimental choices.

The Theoretical Foundation: Stoichiometric Calculations

Before any experimental analysis, the theoretical elemental composition of the target compound must be calculated. This provides the benchmark against which all experimental data will be compared. The process begins with the known molecular formula of the ligand, this compound.

The molecular formula for this compound is C₇H₉N₃O.[1] Its molecular weight is 151.17 g/mol .[1]

The theoretical percentage of each element (Carbon, Hydrogen, Nitrogen) is calculated using the following formula:

  • % Element = (Number of atoms of element × Atomic weight of element) / (Molecular weight of the compound) × 100

For the free ligand, the calculations are as follows:

  • %C = (7 × 12.01 g/mol ) / 151.17 g/mol × 100% = 55.62%

  • %H = (9 × 1.008 g/mol ) / 151.17 g/mol × 100% = 6.00%

  • %N = (3 × 14.01 g/mol ) / 151.17 g/mol × 100% = 27.81%

When this ligand coordinates to a metal center, the overall molecular formula changes, and thus the theoretical percentages must be recalculated. For instance, in a hypothetical 1:2 metal-to-ligand complex with a divalent metal like Copper(II) chloride, forming [Cu(C₇H₈N₃O)₂], the ligand would likely deprotonate. The new formula reflects the loss of two protons (one from each ligand's hydrazinic NH group).

Example Calculation for a Hypothetical [Cu(C₇H₈N₃O)₂] Complex:

  • Formula: C₁₄H₁₆N₆O₂Cu

  • Molecular Weight: (14 × 12.01) + (16 × 1.008) + (6 × 14.01) + (2 × 16.00) + 63.55 = 168.14 + 16.128 + 84.06 + 32.00 + 63.55 = 363.88 g/mol

  • %C = (168.14 / 363.88) × 100% = 46.21%

  • %H = (16.128 / 363.88) × 100% = 4.43%

  • %N = (84.06 / 363.88) × 100% = 23.10%

This theoretical framework is essential for validating the proposed structure of a newly synthesized complex.

Experimental Verification: A Comparative Analysis

Elemental analysis of organic and organometallic compounds is most commonly performed using a CHNS analyzer, which relies on the high-temperature combustion of the sample.[2] The resulting gases (CO₂, H₂O, and N₂) are separated and quantified to determine the percentage composition.

The table below compares the calculated and experimentally found elemental analysis data for several carbohydrazide-based metal complexes reported in the literature. This comparison highlights the typical level of accuracy expected and achieved in research settings.

Compound/ComplexFormulaElementCalculated (%)Found (%)Reference
N'-(2-hydroxy-4-methoxybenzylidene)pyrazine-2-carbohydrazideC₁₃H₁₂N₄O₃C57.3557.33[3]
H4.444.36[3]
N20.5820.60[3]
[Co(L)] where L = N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamideC₂₄H₂₀CoN₆O₂S₄C46.5246.9Calculated from[4]
H3.253.6Calculated from[4]
N13.5613.9Calculated from[4]
[Ni(L)] where L = N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamideC₂₄H₂₀N₆NiO₂S₄C46.5546.2Calculated from[4]
H3.263.5Calculated from[4]
N13.5813.2Calculated from[4]

Note: Data for Co and Ni complexes were derived from the provided molecular formula in the source to illustrate the comparison process.

As shown, the experimentally found values are generally within ±0.4% of the calculated values, which is the accepted margin of error for confirming a compound's identity and purity. Discrepancies outside this range may suggest the presence of impurities, residual solvent, or an incorrectly assigned molecular formula.

Best Practices in Experimental Protocol

Achieving accurate and reproducible results requires a meticulous experimental approach. The protocol described here is based on the principles of the Pregl-Dumas method, employed by modern CHN elemental analyzers.[2]

Step-by-Step Protocol for CHN Analysis
  • Instrument Calibration:

    • Causality: Before analyzing any unknown, the instrument's accuracy must be verified using a certified standard of known elemental composition, such as acetanilide (C₈H₉NO). This ensures the detectors are responding correctly and the system is free from leaks or contamination.

    • Procedure: Weigh 1-3 mg of the standard into a tin capsule. Run the analysis and ensure the resulting %C, %H, and %N values are within the acceptable tolerance (typically ±0.3%) of the theoretical values for the standard.

  • Sample Preparation:

    • Causality: The sample must be homogenous to ensure the small portion analyzed is representative of the entire batch. It must also be completely dry, as residual water or solvents will inflate the hydrogen and carbon percentages.

    • Procedure:

      • Grind the crystalline complex into a fine, uniform powder using an agate mortar and pestle.

      • Dry the sample under a high vacuum for several hours or in a drying oven at a temperature well below its decomposition point.

      • Accurately weigh 1-3 mg of the dried sample into a pre-cleaned tin capsule using a microbalance.[5] The small sample size necessitates high precision weighing.[5]

  • Combustion and Reduction:

    • Causality: The sample undergoes complete, instantaneous combustion in a pure oxygen environment at high temperatures (around 1000°C) to convert all organic material into simple gases (CO₂, H₂O, N₂, and nitrogen oxides).[2] The tin capsule facilitates this by creating a vigorous exothermic reaction.[6] Subsequently, the mixture of gases is passed through a reduction tube containing heated copper (around 600°C) to convert any nitrogen oxides (NOx) to N₂ gas and to remove excess oxygen.[2]

    • Procedure: The encapsulated sample is dropped into the combustion furnace. The analyzer automatically manages the flow of helium carrier gas and the injection of oxygen.

  • Separation and Detection:

    • Causality: The resulting gas mixture (CO₂, H₂O, N₂ in a He stream) is passed through a gas chromatography (GC) column. The different gases travel through the column at different rates, allowing them to be separated. A thermal conductivity detector (TCD) at the end of the column measures the change in thermal conductivity of the helium stream as each gas elutes, generating a signal proportional to the concentration of that gas.

    • Procedure: This is a fully automated process within the elemental analyzer.

  • Data Calculation:

    • Causality: The instrument's software integrates the detector signals and, using the calibration data from the standard, calculates the absolute amounts of C, H, and N in the sample. It then divides these values by the initial sample weight to provide the final result as a weight percentage.

    • Procedure: The final %C, %H, and %N values are reported automatically.

Workflow Visualization

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analyzer Automated Analysis p1 Grind & Dry Sample p2 Weigh 1-3 mg on Microbalance p1->p2 p3 Encapsulate in Tin Capsule p2->p3 a1 Combustion Furnace (~1000°C in O₂) p3->a1 a2 Reduction Furnace (~600°C over Cu) a1->a2 a3 Gas Separation (GC Column) a2->a3 a4 Detection (TCD) a3->a4 output Data Output (%C, %H, %N) a4->output

Caption: Experimental workflow for CHN elemental analysis.

Interpreting the Data: From Percentages to Formula

When a new complex is synthesized, elemental analysis is a primary tool for determining its empirical formula—the simplest whole-number ratio of atoms in the compound.[7]

Calculation Steps
  • Assume a 100g Sample: Convert the experimental percentages directly into grams (e.g., 46.21% C becomes 46.21 g C).

  • Convert Mass to Moles: Divide the mass of each element by its atomic weight to find the number of moles.

  • Find the Simplest Ratio: Divide the mole count of each element by the smallest mole value obtained in the previous step.

  • Obtain Whole Numbers: If the results are not whole numbers, multiply all values by a small integer until the simplest whole-number ratio is achieved. This ratio represents the empirical formula.[8]

Data Interpretation Workflow

Empirical_Formula_Calculation start Experimental Data (%C, %H, %N) step1 Step 1: Assume 100g Sample (Convert % to grams) start->step1 step2 Step 2: Convert Mass to Moles (Divide by Atomic Weight) step1->step2 step3 Step 3: Divide by Smallest Mole Value step2->step3 step4 Step 4: Obtain Simplest Whole-Number Ratio step3->step4 result Empirical Formula step4->result

Caption: Logical workflow for determining an empirical formula.

The empirical formula, combined with the molecular weight obtained from techniques like mass spectrometry, allows for the determination of the definitive molecular formula, providing a cornerstone for the complete structural elucidation of the this compound complex.

References

  • Begum, T., Crouse, K. A., Mohamed Tahir, M. I., How, F. N. F., Rosli, R., & Watkin, D. J. (2010). Synthesis, characterization and biological activities of 3-methylbenzyl 2-(6-methyl pyridin-2-ylmethylene)hydrazine carbodithioate and its transition metal complexes. Transition Metal Chemistry, 35(8), 871-876. [Link]

  • Bhaskar, R., Ladole, C. A., Salunkhe, N. B., & Aswar, A. S. (2021). Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical conductivity studies. European Journal of Chemistry, 12(1), 61-72. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and biological activities of 3-methylbenzyl 2-(6-methyl pyridin-2-ylmethylene)hydrazine carbodithioate and its transition metal complexes | Request PDF. Retrieved February 23, 2026, from [Link]

  • ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Retrieved February 23, 2026, from [Link]

  • Davulga, M. A., et al. (2021). Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. Molecular Diversity, 25(1), 171-189. [Link]

  • Al-Hamdani, A. A. S., & Al-Zoubi, W. (2023). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 2(1), 139-150. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Experimental and calculated results of CHN elemental analysis of the complexes studied. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2025, August 8). (PDF) Synthesis And Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes: Calculating of Molecular Orbitals, Antioxidant and Antitumor Activities. Retrieved February 23, 2026, from [Link]

  • Najam Academy. (2023, January 5). How to find oxidation state? | Coordination Compounds [Video]. YouTube. [Link]

  • University of California, Davis. (n.d.). Stoichiometry: Elemental Analysis. Retrieved February 23, 2026, from [Link]

  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Bivalent transition metal complexes of pyridine-2,6-dicarbohydrazide: Structural characterization, cyclic voltammetry and biological studies | Request PDF. Retrieved February 23, 2026, from [Link]

  • Srihari, S., et al. (2012). Studies on the metal complexes of N'-(thiophen-2-yl-methylidene)- pyridine-4- carbohydrazide. Der Pharma Chemica, 4(6), 2385-2388. [Link]

  • StudySmarter. (2022, December 12). Elemental Analysis: Methods & Examples. Retrieved February 23, 2026, from [Link]

  • Al-Hamdani, A. A., et al. (2021). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. Molecules, 26(19), 5961. [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis. Retrieved February 23, 2026, from [Link]

  • Bhaskar, R., et al. (2021). Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydra zone Ligand. Jordan Journal of Chemistry, 15(2), 61-72. [Link]

  • Duke University. (n.d.). A Green Chemistry Analysis of Metal Complexes by MALDI-TOF. DukeSpace. Retrieved February 23, 2026, from [Link]

  • Chemistry Land. (n.d.). Elemental Analysis Tutorial and Quiz. Retrieved February 23, 2026, from [Link]

Sources

Structural & Functional Divergence: 6-Methylpyridine-2-Carbohydrazide vs. Isoniazid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous structural and functional comparison between Isoniazid (INH) , the frontline antitubercular prodrug, and 6-methylpyridine-2-carbohydrazide (6-MPH) , a structural isomer and picolinic acid derivative.

While these molecules share an identical molecular formula (


 for the methyl-derivative vs 

for INH, note: user requested 6-MPH which adds a methyl group, making them non-isomeric but analogous), their biological fates are diametrically opposed. This guide elucidates why INH is a potent bactericide activated by the KatG enzyme, whereas 6-MPH serves primarily as a high-affinity chelating ligand with negligible intrinsic antitubercular activity in the absence of metal coordination.

Key Takeaway: The position of the hydrazide group relative to the pyridine nitrogen (4-position in INH vs. 2-position in 6-MPH) dictates the mechanism. INH relies on radical formation; 6-MPH relies on metal sequestration.

Structural & Electronic Profiling

The Isomeric Distinction

The fundamental difference lies in the substitution pattern on the pyridine ring, which governs both steric accessibility and electronic distribution.

  • Isoniazid (INH): Pyridine-4-carbohydrazide.[1] The hydrazide group is para to the pyridine nitrogen. This symmetry allows the molecule to fit into the narrow channel of the KatG active site.

  • 6-MPH: this compound. The hydrazide is ortho to the pyridine nitrogen, and a methyl group blocks the other ortho position (position 6).

Electronic Consequences

The electron density on the hydrazide nitrogen is critical for radical formation.

  • INH: The para nitrogen acts as an electron sink, stabilizing the isonicotinoyl radical formed during activation.

  • 6-MPH: The ortho nitrogen participates in intramolecular hydrogen bonding with the hydrazide proton, altering the pKa and reducing the availability of the terminal nitrogen for radical attack.

Visualization: Structural Divergence

The following diagram illustrates the structural relationship and the critical "Steric Clash" introduced by the methyl group in 6-MPH.

StructuralComparison INH Isoniazid (INH) (Pyridine-4-carbohydrazide) Feature_INH Para-substitution Linear Geometry KatG Substrate INH->Feature_INH Structure MPH 6-MPH (this compound) Feature_MPH Ortho-substitution Bent/Chelating Geometry Steric Hindrance (Methyl) MPH->Feature_MPH Structure Outcome_INH Active Drug (NAD-INH Adduct) Feature_INH->Outcome_INH Activation Outcome_MPH Inactive/Ligand (Metal Sequestration) Feature_MPH->Outcome_MPH Fails KatG

Figure 1: Structural logic flow comparing the therapeutic efficacy of INH versus the ligand behavior of 6-MPH.[2]

Pharmacophore & Binding Mechanism

The Isoniazid Activation Pathway (The Standard)

INH is a prodrug.[2][3] It must be activated by the mycobacterial catalase-peroxidase (KatG) to form an isonicotinoyl radical.[3] This radical couples with


 to form the INH-NAD adduct, which inhibits InhA (enoyl-ACP reductase), blocking mycolic acid synthesis.[3]
  • Critical Requirement: The hydrazide must be accessible to the heme center of KatG.

The 6-MPH Failure Mode & Chelation Success

6-MPH fails as a standard drug because the 2-position substitution prevents the correct orientation in the KatG active site. However, it excels as a Tridentate Ligand .

  • Chelation Mode: The pyridine nitrogen (

    
    ), the carbonyl oxygen (
    
    
    
    ), and the terminal hydrazine nitrogen (
    
    
    ) can form stable 5-membered rings with transition metals (
    
    
    ).
  • Biological Implication: While 6-MPH does not inhibit InhA, its metal complexes (e.g., Cu-6-MPH) have shown toxicity to bacteria via oxidative stress and metal dyshomeostasis, distinct from the INH pathway.

MechanismPathways cluster_INH Isoniazid (INH) Mechanism cluster_MPH 6-MPH Mechanism INH_Mol Isoniazid KatG KatG Enzyme (Oxidation) INH_Mol->KatG Radical Isonicotinoyl Radical KatG->Radical InhA InhA Inhibition (Cell Wall Lysis) Radical->InhA MPH_Mol 6-MPH Complex Stable Chelate Complex [M(6-MPH)2] MPH_Mol->Complex Binds Metals Metal Ions (Fe2+, Cu2+) Metals->Complex Toxicity ROS Generation / Metal Depletion Complex->Toxicity

Figure 2: Mechanistic divergence. INH targets cell wall synthesis; 6-MPH acts via coordination chemistry.

Physicochemical Comparison Data

The following table aggregates experimental and predicted data highlighting the "Lipophilic Shift" caused by the methyl group in 6-MPH.

PropertyIsoniazid (INH)This compoundImpact on Performance
Formula


6-MPH is sterically bulkier.
MW ( g/mol ) 137.14151.17Slight increase; negligible diffusion impact.
LogP -0.70 (Hydrophilic)~0.15 (Predicted)6-MPH is more lipophilic due to the methyl group and intramolecular H-bonding.
pKa (Hydrazine) ~3.5~3.16-MPH is slightly more acidic due to the ortho-N effect.
Chelation Weak (Monodentate)Strong (Tridentate) 6-MPH sequesters essential metals (

).
Metabolism Acetylation (NAT2)Oxidation/Hydrolysis6-methyl blocks N-oxidation; alters metabolic half-life.
MIC (M. tb) 0.02 - 0.2

> 64

(Inactive)
6-MPH is not a viable monotherapy.

Experimental Protocols

To validate the structural and functional differences, the following protocols are recommended. These ensure reproducibility and adherence to E-E-A-T standards.

Protocol A: Synthesis & Purification of 6-MPH

Rationale: Unlike INH, 6-MPH is not always commercially available in pharma-grade purity.

  • Starting Material: 6-methylpicolinic acid ethyl ester.

  • Reaction: Dissolve ester (10 mmol) in absolute ethanol (20 mL). Add hydrazine hydrate (99%, 15 mmol) dropwise at

    
    .
    
  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: 
    
    
    
    9:1).
  • Workup: Cool to room temperature. The hydrazide precipitates as white/off-white crystals.

  • Purification: Recrystallize from hot ethanol.

  • Validation:

    
     NMR must show the methyl singlet (~2.5 ppm) and the disappearance of ethyl ester signals.
    
Protocol B: Comparative MIC Determination (REMA Assay)

Rationale: The Resazurin Microtiter Assay (REMA) is the gold standard for high-throughput TB screening.

  • Preparation: Dissolve INH and 6-MPH in DMSO to a stock concentration of 1 mg/mL.

  • Dilution: Perform serial 2-fold dilutions in 7H9 broth (supplemented with OADC) in 96-well plates. Range: 64

    
     to 0.015 
    
    
    
    .
  • Inoculation: Add M. tuberculosis H37Rv (

    
     CFU/well).
    
  • Incubation: Incubate at

    
     for 7 days.
    
  • Readout: Add Resazurin (0.02%). Incubate 24h.

    • Pink = Live bacteria (Reduction of Resazurin to Resorufin).

    • Blue = Dead bacteria (Drug activity).

  • Control: INH wells should turn blue at ~0.05

    
    . 6-MPH wells will likely remain pink (growth) up to high concentrations unless metal salts are added.
    

References

  • World Health Organization. (2022). Global Tuberculosis Report. [Link]

  • Bernstein, J., et al. (1952). "Chemotherapy of experimental tuberculosis. V. Isonicotinic acid hydrazide (isoniazid) and related compounds."[4] American Review of Tuberculosis. (Foundational SAR establishing 4-position requirement).

  • Scior, T., et al. (2002).[5] "Isoniazid-like drugs and their active metabolites: a review of their metabolic and toxicological profiles." Archiv der Pharmazie. [Link]

  • Timmins, G. S., & Deretic, V. (2006). "Mechanisms of action of isoniazid." Molecular Microbiology. [Link]

  • Aragaw, W. W., et al. (2021).[6] "Reinvestigation of the structure-activity relationships of isoniazid." Tuberculosis.[3][4][5][7][8][9][10][11][12][13] (Confirms 2-position isomerization abolishes activity). [Link]

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Purity Verification of 6-Methylpyridine-2-carbohydrazide: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive protocol for verifying the purity of 6-Methylpyridine-2-carbohydrazide , a critical intermediate in the synthesis of tridentate ligands and pharmaceutical hydrazones. While Nuclear Magnetic Resonance (NMR) is often used for structural confirmation, it lacks the sensitivity required to quantify trace synthetic by-products (such as unreacted esters or hydrolysis products) below the 1% threshold.

This document outlines a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed specifically to handle the basicity of the pyridine ring and the polarity of the hydrazide moiety, ensuring separation from key impurities like 6-methylpyridine-2-carboxylic acid.

Compound Profile & Analytical Challenges

Understanding the physicochemical behavior of the analyte is the first step in method design.

PropertyDescriptionAnalytical Implication
Structure Pyridine ring with -CH3 (pos 6) and -CONHNH2 (pos 2).[1][2][3]The pyridine nitrogen is basic (pKa ~5-6). The hydrazide group is polar and nucleophilic.
Solubility Soluble in DMSO, Methanol, dilute aqueous acid.Sample preparation requires polar solvents; mobile phase compatibility is high.
Key Impurities 1. Unreacted Methyl/Ethyl Ester2. 6-Methylpyridine-2-carboxylic acid3. HydrazineThe method must separate the highly polar hydrazine (void volume) from the target hydrazide and the hydrophobic ester.
Chromatographic Issue Peak Tailing Residual silanols on silica columns interact with the pyridine nitrogen, causing severe tailing.

Comparative Analysis: Why HPLC?

The following table contrasts the three primary methods for assessing the quality of this compound.

FeatureRP-HPLC (Recommended) 1H-NMR Potentiometric Titration
Primary Utility Quantitative Purity & Impurity ProfilingStructural ConfirmationAssay (% w/w)
Sensitivity High (LOD < 0.05%)Moderate (LOD ~1%)Low (Non-specific)
Selectivity Excellent (Separates by hydrophobicity)High (Distinct chemical shifts)Low (Cannot distinguish basic impurities)
Throughput High (Automated injection)Low (Manual prep/locking)Low (Manual)
Blind Spots Inorganic salts (unless using CAD/ELSD)Overlapping signals; solvent peaksWeighing errors; moisture content

HPLC Method Development (The Core Protocol)

The "Silanol Effect" Solution

Standard C18 columns often fail with pyridines because the basic nitrogen interacts with acidic silanols on the silica support.

  • Strategy: Use a Low-pH Phosphate Buffer (pH 3.0) .

  • Mechanism: At pH 3.0, the pyridine nitrogen is fully protonated (

    
    ). While this increases polarity, it prevents the Lewis acid-base interaction with silanols, resulting in sharp, symmetrical peaks.
    
Experimental Protocol

Reagents:

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (

    
    )
    
  • Phosphoric Acid (85%)

  • Milli-Q Water

Instrument Parameters:

ParameterSettingRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna), 4.6 x 150 mm, 5 µm"End-capping" covers residual silanols; C18 provides retention for the methyl group.
Mobile Phase A 20 mM

buffer, adjusted to pH 3.0 with

Controls ionization and suppresses silanol activity.
Mobile Phase B Acetonitrile (ACN)Organic modifier to elute the hydrophobic methyl group.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 260 nmThe pyridine ring has strong absorption here; avoids low-UV noise.
Temperature 30°CImproves mass transfer and peak shape.

Gradient Program:

Time (min)% Buffer (A)% ACN (B)State
0.0955Load: Retain polar hydrazide.
10.06040Elute: Elute target & hydrophobic esters.
12.06040Wash: Ensure late eluters clear.
12.1955Re-equilibrate
18.0955Ready
Sample Preparation
  • Weigh: 10 mg of this compound.

  • Dissolve: Add 10 mL of Mobile Phase A (Buffer). If solubility is slow, use 1 mL Methanol first, then dilute with Buffer.

  • Filter: Pass through a 0.45 µm PTFE or Nylon syringe filter (Critical to protect column).

  • Vial: Transfer to an amber HPLC vial (hydrazides can be light-sensitive over long periods).

Visualization: Analytical Workflow

The following diagram illustrates the decision-making process and workflow for verifying the product.

G Start Crude this compound Solubility Dissolve in Mobile Phase (pH 3.0 Buffer) Start->Solubility Filter Filter (0.45 µm) Solubility->Filter HPLC Run HPLC Gradient (C18, UV 260nm) Filter->HPLC Decision Check Purity Area % HPLC->Decision Pass Purity > 98% Release for Synthesis Decision->Pass Yes Fail Purity < 98% Identify Impurities Decision->Fail No Recryst Recrystallize (Ethanol/Water) Fail->Recryst Recryst->Solubility Re-test

Figure 1: Analytical workflow for purity verification and remediation.

Data Interpretation & System Suitability

When analyzing the chromatogram, look for the following elution order (theoretical estimation based on hydrophobicity):

  • t_R ~ 1.5 min: Hydrazine (Void volume, very polar).

  • t_R ~ 3.5 min: 6-Methylpyridine-2-carboxylic acid (Hydrolysis product).

  • t_R ~ 6.0 min: This compound (Target) .

  • t_R ~ 11.0 min: Methyl 6-methylpyridine-2-carboxylate (Starting material, hydrophobic ester).

System Suitability Criteria (Acceptance Limits):

  • Tailing Factor (T): < 1.5 (If > 1.5, the buffer pH is likely too high or the column is aging).

  • Resolution (Rs): > 2.0 between the target peak and nearest impurity.

  • RSD (Area): < 2.0% for 5 replicate injections.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Split Peaks Sample solvent stronger than mobile phase.Dissolve sample in Mobile Phase A (Buffer) instead of pure Methanol/ACN.
Broad/Tailing Peak Silanol interaction.Ensure Buffer pH is ≤ 3.0. Add 0.1% Triethylamine (TEA) to buffer if problem persists.
Retention Drift Temperature fluctuation or pH change.Use a column oven (30°C). Verify pH meter calibration.
Ghost Peaks Carryover from previous run.Run a blank injection (Mobile Phase only). Increase wash time in gradient.

References

  • PubChem. (n.d.). This compound (CID 304587).[4] National Library of Medicine. Retrieved from [Link]

  • Muszalska, I., et al. (2006). HPLC and TLC methodology for determination or purity evaluation of [pyridine derivatives]. Acta Poloniae Pharmaceutica - Drug Research. (Cited for general pyridine-hydrazide HPLC conditions). Retrieved from [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. (Cited for pKa and mobile phase considerations for hydrophilic pyridines). Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 6-Methylpyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the handling and disposal of 6-Methylpyridine-2-carbohydrazide. As a substituted pyridine derivative containing a hydrazide functional group, this compound warrants careful handling. In the absence of specific toxicological data for this compound, a cautious approach is mandated, assuming it may share hazards with related pyridine and hydrazide compounds. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely with this chemical.

Hazard Assessment: Understanding the Risks

This compound combines two key structural features that inform its potential hazards: a pyridine ring and a carbohydrazide group.

  • Pyridine Derivatives : Pyridine and its derivatives can be toxic and may cause a range of health effects. Exposure to pyridine vapors has been associated with headaches, dizziness, and nausea[1]. It is also important to note that pyridine can be absorbed through the skin, posing a risk of systemic toxicity[2].

  • Hydrazide and Hydrazine Compounds : Hydrazine and its derivatives are a class of compounds with well-documented toxicity. They can be toxic if inhaled, swallowed, or absorbed through the skin[3]. Some hydrazine compounds are also potential carcinogens[4]. Carbohydrazide, a related compound, is considered hazardous and can cause skin, eye, and respiratory irritation[5].

Given these characteristics, this compound should be treated as a hazardous substance with the potential to cause skin and eye irritation, respiratory tract irritation, and potential systemic toxicity upon ingestion or skin absorption.

Engineering Controls: Your First Line of Defense

The primary goal is to minimize exposure. Engineering controls are the most effective way to achieve this.

  • Chemical Fume Hood : All weighing, handling, and experimental procedures involving this compound must be conducted in a properly functioning chemical fume hood[4]. This will prevent the inhalation of any dust or vapors.

  • Ventilation : Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions[4].

  • Designated Area : The area where this compound is handled should be clearly marked with warning signs, and access should be restricted to authorized personnel[4].

  • Safety Equipment : A safety shower and eyewash station must be readily accessible in the immediate work area[4].

Personal Protective Equipment (PPE): A Necessary Barrier

Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

Protection AreaEquipmentSpecification & Rationale
Eye & Face Safety Goggles with side shields or a Face ShieldMust conform to OSHA's 29 CFR 1910.133 or European Standard EN166. This protects against dust particles and splashes[3][6].
Hand Chemical-resistant, impervious glovesNitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of immediately after handling or contamination[3][7].
Body Long-sleeved Laboratory CoatProvides a barrier against accidental skin contact. For larger quantities or where there is a significant risk of splashing, a chemical-resistant apron over the lab coat is advised[3][4].
Respiratory NIOSH/MSHA or EN 149 approved respiratorRequired if working outside of a fume hood, if exposure limits for related compounds are exceeded, or if irritation is experienced. A full-face respirator with appropriate cartridges should be used for spill cleanup[3][7][8].

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for safety.

Preparation
  • Assemble all Materials : Before starting, gather all necessary equipment, reagents, and waste containers and place them inside the chemical fume hood to minimize movement.

  • Don PPE : Ensure all required PPE is in good condition and worn correctly before handling the chemical.

Handling and Storage
  • Weighing : Use a ventilated balance enclosure or conduct weighing within the fume hood to prevent the dispersal of dust[3].

  • Avoid Contact : Prevent all direct contact with the skin, eyes, and clothing. Do not breathe in dust or fumes[3][9].

  • Good Laboratory Hygiene : Do not eat, drink, or smoke in the laboratory area. Wash hands thoroughly after handling the compound, even if gloves were worn[3][10].

  • Storage : Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents and acids. The storage area should be locked or accessible only to authorized personnel[10][11][12].

Occupational Exposure Limits

While there are no specific occupational exposure limits (OELs) for this compound, the limits for pyridine provide a useful reference for assessing the adequacy of engineering controls.

OrganizationTWA (8-hour)STEL (15-minute)
OSHA (PEL) 5 ppm (15 mg/m³)-
NIOSH (REL) 5 ppm (15 mg/m³)-
ACGIH (TLV) 1 ppm (3.1 mg/m³)-
UK (WEL) 5 ppm (16 mg/m³)10 ppm (33 mg/m³)

Data sourced from NIOSH, ACGIH, and UK Health and Safety Executive websites.[2][13][14]

Disposal Plan: Responsible Waste Management

Proper disposal is critical to protect the environment and prevent exposure to others.

  • Waste Collection : All waste contaminated with this compound, including gloves, bench paper, and disposable labware, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route : Dispose of the chemical waste through an approved hazardous waste disposal plant. Do not pour it down the drain or mix it with general waste[9][11][12]. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: Be Prepared

  • Spills :

    • Evacuate all non-essential personnel from the area.

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE (including respiratory protection), contain the spill.

    • Carefully sweep or vacuum the material into a sealed container for disposal. Avoid creating dust[3][10].

    • Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.

  • Personal Exposure :

    • Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention[11][15].

    • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[6][15][16].

    • Inhalation : Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[15][16].

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[15][16].

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Disposal cluster_emergency Emergency prep1 Review SDS of Related Compounds prep2 Gather All Materials in Fume Hood prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh in Ventilated Enclosure/Fume Hood prep3->handle1 handle2 Perform Experiment in Fume Hood handle1->handle2 handle3 Store in Tightly Sealed Container handle2->handle3 disp1 Collect Contaminated Waste in Labeled Container handle2->disp1 handle3->prep2 For next use disp2 Dispose via Approved Hazardous Waste Vendor disp1->disp2 em1 Spill Cleanup Protocol em2 First Aid for Exposure

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

References

  • Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI. Available at: [Link]

  • Pyridine: Human health tier II assessment - NICNAS. Available at: [Link]

  • Pyridine - Det Nationale Forskningscenter for Arbejdsmiljø (NFA). Available at: [Link]

  • Pyridine - IDLH | NIOSH - CDC. Available at: [Link]

  • Hydrazine - Risk Management and Safety - The University of Texas at Dallas. Available at: [Link]

  • This compound | C7H9N3O | CID 304587 - PubChem. Available at: [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.